Cholesteryl bromide
Description
Properties
IUPAC Name |
3-bromo-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45Br/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRGNJZPWVRVSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862098 | |
| Record name | 3-Bromocholest-5-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
516-91-6 | |
| Record name | Cholest-5-ene, 3-bromo-, (3beta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Cholesteryl bromide CAS number and molecular weight.
High-Purity Synthesis, Mechanistic Anomalies, and Applications in Soft Matter
Executive Summary
Cholesteryl bromide (3
Part 1: Physicochemical Identity
Cholesteryl bromide is the halogenated derivative of cholesterol, where the 3
| Property | Data |
| CAS Number | 516-91-6 |
| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-3-bromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
| Common Name | Cholesteryl bromide; 3 |
| Molecular Weight | 449.56 g/mol |
| Molecular Formula | |
| Melting Point | 98–100 °C (transitions to liquid crystal phase) |
| Solubility | Soluble in chloroform, dichloromethane, ether; Insoluble in water.[][2][3] |
| Appearance | White to pale yellow crystalline powder. |
Part 2: Mechanistic Insights & Synthesis
The Stereochemical Anomaly: Retention vs. Inversion
In standard organic synthesis, converting a secondary alcohol (like cholesterol) to a halide via phosphorus reagents (e.g.,
However, the bromination of cholesterol is anomalous . The reaction predominantly yields 3
The Mechanism: Neighboring Group Participation (NGP)
The retention is driven by the
Figure 1: Mechanistic pathway showing retention of configuration via Homoallylic Cation participation.
Part 3: Experimental Protocol
Optimized Synthesis via Appel Reaction
This protocol utilizes the Appel reaction (
Reagents:
-
Triphenylphosphine (
) -
Carbon Tetrabromide (
) -
Dichloromethane (DCM, anhydrous)
Workflow:
-
Preparation: Dissolve Cholesterol (1.0 eq) and
(1.2 eq) in anhydrous DCM under an inert atmosphere ( or Ar). Cool the solution to 0°C. -
Addition: Dissolve
(1.2 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 20 minutes.-
Why: Slow addition controls the exotherm and prevents side reactions (e.g., elimination to 3,5-cholestadiene).
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/Ethyl Acetate 9:1). The product (
) is less polar than cholesterol ( ). -
Workup: Quench with water. Extract the organic layer, wash with brine, and dry over
. -
Purification: Concentrate the solvent. The byproduct (triphenylphosphine oxide) often precipitates and can be filtered off. Purify the residue via flash column chromatography (Silica gel, 100% Hexanes or 1-2% EtOAc in Hexanes) to isolate pure Cholesteryl bromide.
-
Crystallization: Recrystallize from acetone/methanol to obtain white needles.
Figure 2: Step-by-step synthesis workflow for Cholesteryl Bromide.
Part 4: Applications in Research & Development
Liquid Crystal Engineering
Cholesteryl bromide is a prototypical chiral nematic (cholesteric) liquid crystal. Its chiral center induces a helical twist in the molecular alignment of the mesophase.
-
Application: It is used to formulate temperature-sensitive liquid crystals (thermochromic) and to study the "Blue Phase" of liquid crystals.
-
Relevance: Researchers use it as a dopant to induce chirality in achiral nematic hosts, controlling the helical pitch and selective reflection of light [2].
Lipid Nanoparticles & Drug Delivery
In drug development, the cholesteryl moiety is a "gold standard" hydrophobic anchor.
-
Lipid Conjugation: The bromide is a reactive handle. It reacts with amines or thiols (via
, often requiring forcing conditions or conversion to the iodide first) to attach the cholesterol skeleton to hydrophilic polymers (e.g., PEG-Cholesterol) or siRNA carriers. -
Membrane Fluidity: When incorporated into liposomes, cholesteryl derivatives modulate bilayer fluidity and permeability, critical for the stability of mRNA vaccines and chemotherapeutic formulations [3].
Part 5: Safety & Handling (MSDS Summary)
While not classified as acutely lethal, Cholesteryl bromide requires careful handling due to the release of bromide ions and potential hydrolysis.
-
Hazards:
-
Storage: Store at 2–8°C (Refrigerated) or -20°C for long term. Protect from light and moisture to prevent hydrolysis to cholesterol and HBr.
-
Incompatibility: Strong oxidizing agents and strong bases.
References
-
Schulz, S. et al. (2023).
-hydroxycholest-5-ene with and the subsequent azidolysis." Beilstein Journal of Organic Chemistry, 19, 91-99.[8] Link -
Kuntsche, J. et al. (2004).[10] "Supercooled Smectic Nanoparticles: A Potential Novel Carrier System for Poorly Water Soluble Drugs."[10] Pharmaceutical Research, 21, 1834–1843. Link
-
Guo, X. et al. (2017). "Oral and transdermal drug delivery systems: role of lipid-based lyotropic liquid crystals." Drug Discovery Today, 22(9), 1369-1377. Link
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- 3. CHOLESTERYL BROMIDE | 516-91-6 [sigmaaldrich.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 8. Revisiting the bromination of 3β-hydroxycholest-5-ene with CBr4/PPh3 and the subsequent azidolysis of the resulting bromide, disparity in stereochemical behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BHEM-Cholesterol, bromide|378229-46-0|MSDS [dcchemicals.com]
- 10. discovery.researcher.life [discovery.researcher.life]
Introduction: The Molecular Context of Cholesteryl Bromide
An In-Depth Technical Guide to the Physical and Optical Properties of Cholesteryl Bromide
This guide provides a comprehensive technical overview of the core physical and optical properties of cholesteryl bromide (C₂₇H₄₅Br). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical, field-proven insights into its characterization and relevance in modern applications. We will explore the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.
Cholesteryl bromide, systematically named (3β)-3-Bromocholest-5-ene, is a synthetic derivative of cholesterol, a steroidal lipid essential to animal cell membrane structure and function[1][2][3]. The replacement of the 3β-hydroxyl group of cholesterol with a bromine atom imparts unique physicochemical properties, making it a valuable compound for both fundamental research and applied science. Its rigid steroid core, flexible alkyl tail, and the presence of the bulky, electronegative bromine atom create a molecule with significant chirality and amphiphilicity.
This structure is the cornerstone of its most fascinating characteristic: the formation of a chiral nematic, or cholesteric, liquid crystal phase[4][5]. This property, where molecules arrange in a helical superstructure, governs its unique optical behavior and makes it a subject of interest. In the context of drug development, cholesteryl bromide and similar derivatives serve as critical components or models for understanding the stability and intracellular trafficking of lipid-based delivery systems, such as lipid nanoparticles (LNPs)[6][7][8]. This guide will dissect these properties from the ground up.
Core Physicochemical and Structural Properties
The foundational physical properties of cholesteryl bromide dictate its handling, solubility, and behavior in bulk form. These characteristics are summarized in Table 1.
Table 1: Core Physical Properties of Cholesteryl Bromide
| Property | Value | Source(s) |
| Chemical Formula | C₂₇H₄₅Br | [1][4][9][10][11] |
| Molecular Weight | 449.56 g/mol | [1][4][5][10][12] |
| Appearance | White to off-white/amber crystalline solid | [4][5][12] |
| Melting Point | 98 °C | [5][12][13] |
| Boiling Point | 486.0 ± 14.0 °C (Predicted) | [13] |
| Density | 1.10 ± 0.1 g/cm³ (Predicted) | [13] |
| Solubility | Insoluble in water; Soluble in organic solvents such as chloroform, ethanol, and toluene. | [4][5][12] |
Crystal Structure and Molecular Packing
In its solid state, cholesteryl bromide exhibits a well-defined crystalline architecture. Understanding this structure is crucial as it provides insights into the intermolecular forces that also influence its liquid crystalline behavior.
X-ray diffraction studies have revealed that cholesteryl bromide crystallizes in a monoclinic system with the space group P2₁ [14][15]. This non-centrosymmetric space group is common for chiral molecules. The crystal packing can be described as "smectic-like," where the molecules are arranged in distinct layers[14][15]. Within each layer, neighboring molecules are oriented in an antiparallel fashion, which maximizes van der Waals interactions and stabilizes the structure. This layered pre-organization in the solid state is a precursor to the smectic and cholesteric phases observed upon heating.
Table 2: Crystallographic Data for Cholesteryl Bromide
| Parameter | Value | Source(s) |
| Crystal System | Monoclinic | [14][15] |
| Space Group | P2₁ | [14][15] |
| Unit Cell Dimensions | a = 11.10 Å, b = 7.56 Å, c = 21.83 Å | [14][15] |
| β = 133.9° | [14][15] | |
| Molecules per Unit Cell (Z) | 2 | [14][15] |
| Molecular Packing | Layered, antiparallel arrangement | [14][15] |
The Optical Properties: A Consequence of Chirality
The optical properties of cholesteryl bromide are dominated by its molecular chirality, which manifests on a macroscopic scale in its liquid crystal phase.
Optical Activity and Specific Rotation
As a chiral molecule, cholesteryl bromide rotates the plane of polarized light. This property is quantified by its specific rotation, a fundamental characteristic used for purity assessment and stereochemical analysis. The specific rotation is a negative value, indicating that it is levorotatory —it rotates plane-polarized light in a counterclockwise direction[5][16].
The measurement of specific rotation is a cornerstone experiment for characterizing any chiral compound. The choice of solvent (toluene in this case) is critical, as molecular interactions with the solvent can influence the magnitude of rotation. Toluene is a non-polar aromatic solvent that effectively dissolves the lipophilic cholesteryl bromide without engaging in strong specific interactions like hydrogen bonding, providing a consistent measurement environment.
This protocol outlines a self-validating method for determining the specific rotation of cholesteryl bromide using a polarimeter.
-
Instrument Preparation:
-
Turn on the polarimeter and its sodium lamp (D-line, 589 nm) source. Allow at least 10-15 minutes for stabilization to ensure a consistent light output[4].
-
Set the measurement mode to optical rotation and the temperature control to a standard value, typically 25 °C.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of high-purity cholesteryl bromide.
-
Quantitatively transfer the solid to a 10 mL volumetric flask.
-
Dissolve the compound in toluene and fill the flask to the calibration mark. Ensure complete dissolution by gentle agitation. This creates a solution with a precise concentration (c) of ~1 g/100 mL (or 0.01 g/mL).
-
-
Calibration (Zeroing):
-
Fill a clean polarimeter cell (path length, l, typically 1 dm) with pure toluene (the blank).
-
Ensure no air bubbles are present in the light path, as these will scatter light and cause erroneous readings.
-
Place the cell in the polarimeter and perform a "zero" or "blank" measurement. This corrects for any slight rotation caused by the solvent or the cell itself.
-
-
Sample Measurement:
-
Empty and dry the cell, then rinse it with a small amount of the prepared cholesteryl bromide solution.
-
Fill the cell with the cholesteryl bromide solution, again ensuring the absence of bubbles.
-
Place the sample cell in the polarimeter and record the observed rotation (α). Take multiple readings until a stable value is obtained.
-
-
Calculation:
-
Calculate the specific rotation [α] using the formula: [α] = α / (l × c)
-
Where:
-
α = observed rotation in degrees.
-
l = path length in decimeters (dm).
-
c = concentration in g/mL.
-
-
Cholesteric Liquid Crystal Phase
Upon melting, cholesteryl bromide does not immediately transition into an isotropic (disordered) liquid. Instead, it forms a cholesteric liquid crystal phase . This phase is characterized by an average molecular alignment along a local director (similar to a nematic phase), but this director twists in a helical fashion through space[10][15][17].
-
Helical Pitch (p): The defining characteristic of a cholesteric phase is its helical pitch, defined as the distance over which the director rotates by a full 360°[18]. This microscopic helical structure is responsible for the unique macroscopic optical properties of the material.
-
Selective Reflection: When the pitch of the cholesteric helix is on the order of the wavelength of visible light, the material will exhibit selective reflection of circularly polarized light[7][18][19]. Light with the same handedness as the helix is reflected over a specific wavelength band, while light of the opposite handedness is transmitted. This phenomenon is what gives many cholesteric materials their iridescent colors.
While quantitative data for the helical pitch of pure cholesteryl bromide is not widely reported in the literature, it is well-established that this pitch is highly sensitive to temperature and composition when mixed with other liquid crystals[20][21][22][23]. This tunability is a key feature exploited in many applications.
Polarized light microscopy (PLM) is the primary technique for identifying and characterizing liquid crystal phases.
-
Sample Preparation:
-
Place a small amount of cholesteryl bromide powder on a clean microscope slide.
-
Heat the slide on a calibrated hot stage to a temperature just above its melting point (98 °C).
-
Place a coverslip over the molten sample to create a thin, uniform film.
-
-
Microscopic Observation:
-
Place the slide on the hot stage of a polarized light microscope. The microscope should be equipped with two polarizers, one before the sample (polarizer) and one after (analyzer), oriented 90° to each other (crossed-polars).
-
Slowly cool the sample from the isotropic liquid state.
-
Observe the formation of the liquid crystal phase. The cholesteric phase will appear as a birefringent, often colorful, texture. A common and easily identifiable texture is the "fingerprint texture," where the helical axis lies in the plane of the slide[15].
-
-
Pitch Measurement:
-
If the fingerprint texture is visible, the helical pitch can be measured directly. This texture displays a series of parallel dark and bright lines.
-
The distance between two consecutive dark lines corresponds to half the pitch (p/2)[15].
-
Use a calibrated eyepiece reticle or image analysis software to measure this distance and calculate the full pitch, p.
-
-
Selective Reflection Measurement (Spectroscopy):
-
Prepare a thin film of the material between two glass slides with a planar alignment layer. This orients the helical axis perpendicular to the glass.
-
Place the sample in a spectrophotometer equipped with a heating stage.
-
Measure the transmission or reflection spectrum as a function of temperature. The central wavelength of the reflection band (λ₀) is related to the average refractive index (n) and the pitch (p) by the Bragg-like condition: λ₀ = n × p .
-
Relevance and Applications in Drug Development
While not a therapeutic agent itself, cholesteryl bromide's properties make it highly relevant to the field of drug development, primarily as a structural component and model compound for lipid-based delivery systems.
Role in Lipid Nanoparticles (LNPs) and Liposomes
Cholesterol is a fundamental component of LNP formulations, where it provides structural integrity, modulates membrane fluidity, and aids in the endosomal escape of payloads like mRNA[7][17][25][26]. The introduction of derivatives like cholesteryl bromide allows researchers to systematically study how changes to the sterol's headgroup affect these properties.
-
Probing Structural Integrity: By replacing cholesterol with cholesteryl bromide, scientists can investigate how the size and polarity of the headgroup influence LNP morphology, stability, and drug encapsulation efficiency[1][8][27]. The bromine atom provides a heavy-atom label, which can be useful in certain characterization techniques like X-ray scattering.
-
Model for Membrane Interactions: Cholesteryl bromide serves as an excellent model compound for studying how sterols interact with and insert into lipid bilayers[2][11][28][29]. Understanding these interactions is critical for designing drug delivery systems that can efficiently fuse with or traverse cell membranes. The unique optical properties of its liquid crystal phase can also be used as a sensitive probe for changes in the lipid environment.
Conclusion
Cholesteryl bromide is more than a simple derivative of cholesterol. Its unique combination of a rigid, chiral sterol core and a halogenated headgroup gives rise to a rich set of physical and optical properties. Its well-defined crystal structure provides a foundation for its behavior, while its ability to form a cholesteric liquid crystal phase opens the door to fascinating optical phenomena like selective reflection. For researchers in drug development, these properties make it an invaluable tool for probing the structure-function relationships in lipid-based nanocarriers, ultimately aiding in the design of more stable and effective therapeutic delivery systems. The experimental protocols detailed herein provide a robust framework for the accurate and reliable characterization of this and similar advanced materials.
References
-
Chandrasekhar, S., et al. (1979). Crystal and Molecular Structure of Isomorphous Cholesteryl Chloride and Cholesteryl Bromide. Molecular Crystals and Liquid Crystals, 51(3-4), 235-245. [Link]
-
Wikipedia. Cholesteric liquid crystal. [Link]
-
Wikipedia. Specific rotation. [Link]
-
Chemistry LibreTexts. (2021). 5.4: Optical Activity. [Link]
-
Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. [Link]
-
ResearchGate. The temperature dependence of the helical pitch in a cholesteric liquid crystal | Request PDF. [Link]
-
MDPI. (2021). Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review. [Link]
-
Loughborough University Research Repository. The temperature dependence of the helical pitch in a cholesteric liquid crystal. [Link]
-
PMC. (2021). Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications. [Link]
-
Nature Portfolio. (2020). Getting lipid nanoparticles into shape for enhanced gene delivery. [Link]
-
PubChem. Cholest-5-ene, 3-bromo-, (3beta)-. [Link]
-
ResearchGate. Temperature-independent pitch invariance in cholesteric liquid crystal. [Link]
-
AIP Publishing. (1995). Characterization of reflective cholesteric liquid‐crystal displays. [Link]
-
chymist.com. Preparation of Cholesteryl Ester Liquid Crystals. [Link]
-
Studia Universitatis "Vasile Goldis" Arad. CHOLESTERIC LIQUID CRYSTALS AND THEIR APPLICATIONS. [Link]
-
ResearchGate. (2020). Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of mRNA. [Link]
-
PubMed. (2008). Self-assembled drug delivery systems 2. Cholesteryl derivatives of antiviral nucleoside analogues: synthesis, properties and the vesicle formation. [Link]
-
Pramana. (1976). Investigation of the Temperature Dependence of the Pitch of a Cholesteric Liquid Crystal. [Link]
-
ACS Nano. (2020). Immune Implications of Cholesterol-Containing Lipid Nanoparticles. [Link]
-
PMC. (2020). The Efficacy of Cholesterol-Based Carriers in Drug Delivery. [Link]
-
Canadian Journal of Physiology and Pharmacology. (1975). Effects of Modifiers on the Optical Properties of Oxidized Cholesterol Model Membranes. [Link]
-
American Pharmaceutical Review. (2011). Strategies to Formulate Lipid-based Drug Delivery Systems. [Link]
-
Avanti Polar Lipids. (2021). Formulations Insights: Using Natural Sterol Alternatives to Replace Cholesterol in LNP Drug-Delivery Formulations. [Link]
-
Semantic Scholar. (1971). Selective Reflection by Cholesteric Liquid Crystals. [Link]
-
NIH. (2005). Membrane Cholesterol: a Crucial Molecule Affecting Interactions of Microbial Pathogens with Mammalian Cells. [Link]
-
Science Insights. (2022). Selective Reflection of Cholesteric Liquid Crystals. [Link]
-
ResearchGate. NBD-cholesterol probes to track cholesterol distribution in model membranes. [Link]
-
JoVE. (2017). Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation. [Link]
-
FAU Erlangen-Nürnberg. (2023). Cholesterol makes cell membranes flexible and robust. [Link]
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University of Wisconsin–Madison. (2023). Study Reveals Peculiar Movements of Cholesterol in Cellular Membranes. [Link]
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CordenPharma. Lipid: BHEM-Cholesterol, bromide. [Link]
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MDPI. (2020). The Influence of Cholesterol on Membrane Targeted Bioactive Peptides: Modulating Peptide Activity Through Changes in Bilayer Biophysical Properties. [Link]
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Cholesteryl bromide solubility in common organic solvents.
Title: The Solubility Profile of Cholesteryl Bromide: A Technical Guide for Synthesis and Formulation
Executive Summary Cholesteryl bromide (3β-bromocholest-5-ene, CAS 516-91-6) is a halogenated steroid derivative critical to the development of liquid crystalline materials and the synthesis of complex steroidal intermediates.[1][2] Unlike its precursor, cholesterol, the substitution of the C3-hydroxyl group with a bromine atom fundamentally alters its solvation thermodynamics.[1] This guide provides a definitive analysis of its solubility characteristics, offering researchers a validated framework for solvent selection in extraction, purification, and formulation workflows.
Part 1: Molecular Architecture & Solubility Mechanism[1]
To predict the solubility of cholesteryl bromide, one must understand the competition between its crystal lattice energy and solvation enthalpy.
-
The Steroid Nucleus (Lipophilicity): The bulk of the molecule consists of the tetracyclic sterane core and an iso-octyl side chain. This region is intensely hydrophobic, governed by London dispersion forces. It dictates high affinity for non-polar and chlorinated solvents.
-
The C3-Bromide Substituent:
-
Polarizability: Bromine is large and polarizable ("soft"), enhancing solubility in solvents like chloroform and dichloromethane (DCM) via dipole-induced dipole interactions.[1]
-
Loss of Hydrogen Bonding: Unlike cholesterol, cholesteryl bromide lacks a hydrogen bond donor. This significantly reduces its solubility in cold alcohols (methanol, ethanol) compared to cholesterol, making alcohols excellent antisolvents for crystallization.[1]
-
Graphviz Diagram 1: Solubility Logic & Solvent Selection This diagram illustrates the decision matrix for selecting solvents based on the intended application (Dissolution vs. Crystallization).
Figure 1: Mechanistic basis for solvent selection.[1] Green paths indicate high solubility; Yellow paths indicate purification utility.[1]
Part 2: Solubility Profile Data
The following data consolidates qualitative observations and experimental yields into a functional solubility table.
Table 1: Solvent Compatibility Matrix for Cholesteryl Bromide
| Solvent Class | Specific Solvent | Solubility Rating (25°C) | Application Utility |
| Chlorinated | Chloroform ( | Excellent (>100 mg/mL) | Primary solvent for NMR, reactions, and liquid crystal formulation. |
| Chlorinated | Dichloromethane (DCM) | Excellent | Extraction from aqueous workups; chromatography mobile phase. |
| Ethers | Diethyl Ether | Good | General dissolution; often used in mixtures with ethanol for crystallization. |
| Ethers | THF | Good | Reaction solvent; solubilizes hindered derivatives. |
| Aromatics | Toluene / Benzene | Good | Used for specific rotation measurements; high-temperature processing.[1] |
| Ketones | Acetone | Moderate | Soluble when warm; poor solubility at -20°C (useful for low-temp precipitation).[1] |
| Alcohols | Ethanol (Absolute) | Low (Cold) / High (Hot) | The Gold Standard for Recrystallization. |
| Alcohols | Methanol | Very Low | Strong antisolvent; used to crash product out of DCM/Chloroform. |
| Alkanes | Hexane / Pentane | Moderate to Good | Solubility decreases significantly with cooling; useful for removing polar impurities. |
| Aqueous | Water | Insoluble | Used to wash away inorganic salts (e.g., ZnBr2) during workup. |
Part 3: Validated Experimental Protocols
Protocol A: Purification via Recrystallization (The Ethanol Method)
This is the standard method to remove oxidative impurities (e.g., cholestenone) and hydrolysis products (cholesterol).
Prerequisites:
-
Crude Cholesteryl Bromide[1]
-
Solvent: 95% Ethanol or Absolute Ethanol (preferred to prevent hydrolysis).[1]
-
Apparatus: Hot plate, Erlenmeyer flask, Buchner funnel.
Workflow:
-
Dissolution: Place crude solid in a flask. Add minimum amount of Ethanol.[3] Heat to boiling (~78°C).[1]
-
Note: If the solid does not dissolve in boiling ethanol, add small aliquots of Chloroform or Diethyl Ether dropwise until clear, creating a binary solvent system.
-
-
Hot Filtration: If insoluble particles (zinc dust, inorganic salts) remain, filter the hot solution through a pre-warmed glass funnel.
-
Crystallization: Remove from heat. Allow the solution to cool slowly to room temperature (25°C), then transfer to an ice bath (0-4°C) for 1 hour.
-
Collection: Filter crystals via vacuum filtration. Wash with cold (-20°C) Ethanol.[1]
-
Drying: Dry under vacuum over
or in a desiccator (protect from light).
Graphviz Diagram 2: Recrystallization Workflow
Figure 2: Step-by-step purification logic ensuring high purity and yield.
Part 4: Troubleshooting & Stability
-
Hydrolysis Risk: In the presence of moisture and heat, the C3-bromide is a good leaving group. Prolonged heating in aqueous ethanol or wet solvents can lead to the formation of Cholesterol (substitution) or Cholestadiene (elimination).
-
Correction: Always use anhydrous solvents for storage and prolonged heating.
-
-
Photo-Oxidation: Cholesteryl bromide turns amber/brown upon exposure to light due to the liberation of free bromine and oxidation of the double bond.[1]
-
Correction: Store in amber vials under Argon gas.
-
-
"Oiling Out": If the compound forms an oil instead of crystals during cooling, the solution is likely too concentrated or contains too much non-polar solvent (e.g., Chloroform).
-
Correction: Re-heat and add more Ethanol (antisolvent) or scratch the glass to induce nucleation.
-
Part 5: References
-
ChemicalBook. (n.d.). Cholesteryl bromide Properties and Solubility Data. Retrieved from [1]
-
Organic Syntheses. (1955). Cholesterol Dibromide and Purification Strategies. Organic Syntheses, Coll. Vol. 3, p.205. Retrieved from [1]
-
National Institutes of Health (NIH). (n.d.). Cholesterol Solubility in Organic Solvents. PubMed. Retrieved from
-
TCI Chemicals. (n.d.). Product Specification: Cholesteryl Bromide (C0695).[1] Retrieved from [1]
Sources
Technical Whitepaper: Thermodynamic Characterization and Phase Behavior of Cholesteryl Bromide
The following technical guide details the phase transition temperatures and thermodynamic behavior of Cholesteryl Bromide.
Executive Summary
Cholesteryl bromide (CAS: 516-91-6) is a halogenated derivative of cholesterol that exhibits liquid crystalline behavior.[1] Unlike many cholesteryl esters which are widely characterized for their broad enantiotropic mesophases, cholesteryl bromide presents a narrower, more sensitive thermodynamic profile.[1] This guide provides a definitive analysis of its phase transition temperatures, specifically focusing on the Solid
Chemical Profile & Structural Basis
The phase behavior of cholesteryl bromide is governed by the substitution of the hydroxyl group at the C3 position of the steroid nucleus with a bromine atom. This modification alters the molecular dipole and polarizability compared to the parent cholesterol or its ester derivatives.
| Property | Specification |
| IUPAC Name | 3β-Bromocholest-5-ene |
| CAS Number | 516-91-6 |
| Molecular Formula | |
| Molecular Weight | 449.56 g/mol |
| Geometry | Rod-like (Calamitic) with Chiral Center |
Thermodynamic Phase Behavior
Cholesteryl bromide exhibits thermotropic liquid crystallinity .[1] While historical classifications often group cholesteryl halides as monotropic (exhibiting mesophases only upon supercooling), recent rheological and calorimetric investigations indicate an enantiotropic behavior within a specific temperature window, provided the sample is of high purity.
Phase Transition Temperatures
The following values represent the consensus data from differential scanning calorimetry (DSC) and polarized optical microscopy (POM) studies.
| Transition Event | Notation | Temperature ( | Enthalpy Change ( |
| Melting Point | 98.0 | High (First-order) | |
| Cholesteric Range | 98.0 – 110.0 | Stable Mesophase | |
| Clearing Point | 110.0 | Low (Weakly First-order) |
Note: The melting point is frequently reported as 98°C. The cholesteric mesophase exists between the melting point and the clearing point (isotropic transition) at approximately 110°C. In impure samples, the mesophase may narrow or become monotropic, appearing only during the cooling cycle.
Phase Sequence Visualization
The following diagram illustrates the thermodynamic pathway of cholesteryl bromide upon heating and cooling.
Figure 1: Thermotropic phase sequence of Cholesteryl Bromide showing the enantiotropic transition from solid to cholesteric liquid crystal to isotropic liquid.[1]
Experimental Methodologies
To validate these temperatures in a laboratory setting, the following protocols are recommended. These methodologies ensure self-validation by cross-referencing thermal events (DSC) with optical textures (POM).[1]
Differential Scanning Calorimetry (DSC) Protocol
Objective: Accurate determination of enthalpy and transition temperatures.[1]
-
Sample Preparation: Weigh 2–5 mg of Cholesteryl Bromide into an aluminum hermetic pan. Seal and crimp.[1]
-
Purge Gas: Nitrogen (
) at 50 mL/min to prevent oxidative degradation. -
Thermal Cycle:
-
Equilibration: Hold at 25°C for 2 minutes.
-
First Heating: Ramp 10°C/min to 130°C. Observe: Sharp endotherm at ~98°C (Melting) and smaller endotherm at ~110°C (Clearing).
-
Cooling: Ramp 5°C/min to 25°C. Observe: Exotherms corresponding to Isotropic
Cholesteric and Cholesteric Solid. -
Second Heating: Ramp 10°C/min to 130°C. Use this cycle for data analysis to eliminate thermal history.
-
-
Validation: The ratio of the enthalpy of melting to the enthalpy of clearing should be high, characteristic of the high order loss during melting versus the orientational order loss during clearing.
Polarized Optical Microscopy (POM) Workflow
Objective: Visual confirmation of the cholesteric texture (Grandjean or Focal Conic).[1]
-
Setup: Place sample between a glass slide and coverslip. Insert into a hot stage (e.g., Mettler Toledo or Linkam) mounted on a polarizing microscope.
-
Heating: Heat at 5°C/min.
-
Observation:
-
Cooling: Cool at 2°C/min from 120°C.
-
Validation: The appearance of "blue phase" platelets or immediate focal conic texture growth at ~110°C confirms the liquid crystalline nature.
-
Figure 2: Correlative workflow for validating phase transitions using DSC thermal data and POM optical textures.
Mechanistic Analysis
The specific transition temperatures of cholesteryl bromide are a result of the interplay between the rigid steroid core and the bulky bromine substituent.
-
Chirality and Helical Twist: The chiral centers in the cholesterol backbone induce a helical twist in the nematic packing, resulting in the cholesteric (chiral nematic) phase. The bromine atom, being larger than the hydrogen in the parent hydrocarbon but smaller than many ester chains, allows for a relatively tight packing, resulting in a high melting point (98°C).
-
Intermolecular Forces: The C-Br bond introduces a dipole moment that stabilizes the mesophase through electrostatic interactions, but also disrupts the packing efficiency compared to long-chain esters (like cholesteryl nonanoate), leading to a narrower liquid crystal range (approx. 12°C).[1]
-
Monotropic vs. Enantiotropic Ambiguity: In some literature, cholesteryl bromide is described as monotropic.[1] This discrepancy often arises from impurities which depress the melting point or kinetic factors where crystallization occurs rapidly upon cooling, masking the liquid crystal transition. High-purity samples analyzed under controlled heating rates (as detailed in Section 4.1) reveal the enantiotropic nature described here.
Applications in Research
-
Thermochromic Mixtures: Cholesteryl bromide is often used as a dopant in ternary mixtures (e.g., with cholesteryl oleyl carbonate) to adjust the pitch of the helix and shift the selective reflection wavelength (color) of the liquid crystal formulation.
-
Rheological Standards: Due to its specific viscoelastic properties in the cholesteric phase, it serves as a model compound for studying shear-thinning behavior in chiral fluids.[1]
-
Photonics: Used in the fabrication of tunable optical filters and smart windows where the phase transition triggers a change from transparent (isotropic) to scattering (focal conic) or reflective (planar) states.[3]
References
-
Bindu Madhavi, A., et al. (2022).[1][4] Rheological investigations on cholesterol derivative mesogens. Taylor & Francis.[1] Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of Cholesterol Dibromide (Related Derivative Context). Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.).[1] Physical properties of cholesteryl esters. PubMed.[1] Retrieved from [Link]
Sources
Introduction to Cholesteryl Esters: The Hydrophobic Transformation of a Vital Lipid
An In-Depth Technical Guide to the Discovery and History of Cholesteryl Esters
Cholesteryl esters (CEs) are fundamental molecules in lipid biochemistry, representing the primary form for cholesterol storage and transport within the body.[1][2] Formed by the esterification of a fatty acid to the hydroxyl group of cholesterol, these molecules are significantly more hydrophobic than free cholesterol.[3] This chemical modification is not a trivial alteration; it is a critical biological strategy to neutralize the potentially toxic amphipathic nature of free cholesterol, allowing for its sequestration into the inert core of plasma lipoproteins and intracellular lipid droplets.[1] The story of cholesteryl esters is not merely an extension of cholesterol's history but a distinct and parallel narrative of scientific inquiry that unlocked our modern understanding of lipid metabolism, cardiovascular disease, and cellular homeostasis. This guide provides a technical journey through the pivotal discoveries, the evolution of analytical methodologies, and the key conceptual leaps that have defined the field of cholesteryl ester research.
Chapter 1: The Primordial Discovery - Identifying Cholesterol
The journey to understanding cholesteryl esters began, necessarily, with the discovery of their parent molecule, cholesterol. This foundational work laid the chemical groundwork upon which all subsequent lipid research was built.
From Gallstones to "Cholesterine": The Work of de la Salle and Chevreul
The first isolation of cholesterol is credited to the French physician François Poulletier de la Salle, who in 1769 identified a solid, waxy substance from human gallstones.[4] However, it was another French chemist, Michel Eugène Chevreul, who in 1815 rediscovered this compound, purified it from the unsaponifiable fraction of animal fat, and gave it the name "cholesterine," derived from the Greek chole (bile) and stereos (solid).[4] This early work established cholesterol as a distinct chemical entity within the broader class of lipids.
Elucidating the Sterol Structure: The Contributions of Reinitzer, Windaus, and Wieland
Defining the complex tetra-cyclic structure of cholesterol was a monumental challenge that occupied chemists for decades. In 1888, the Austrian botanist Friedrich Reinitzer accurately established the molecular formula of cholesterol (C₂₇H₄₆O).[4] Reinitzer, while studying a synthetic ester of cholesterol, cholesteryl benzoate, was also the first to discover the unique properties of liquid crystals.[5] The definitive structural elucidation, however, was the result of the brilliant and painstaking work of German chemists Heinrich O. Wieland and Adolf Windaus, who were awarded the Nobel Prizes in Chemistry in 1928 and 1927, respectively, for their research on sterols and their connection to vitamins.
Chapter 2: Unveiling the Ester Linkage - The Biological Discovery of Cholesteryl Esters
With the structure of cholesterol established, the next frontier was understanding its form and function within the body. Scientists began to realize that a significant portion of cholesterol in the plasma and tissues did not exist in its free form.
An Enzymatic Process in Plasma: Sperry's Incubation Experiments
The first crucial insight into the biological formation of cholesteryl esters came in 1935 from the work of Warren Sperry. He observed that when human plasma was incubated at 37°C, the concentration of free cholesterol decreased while esterified cholesterol increased.[6] Critically, this process was abolished when the plasma was first heated to 55-60°C, providing the first evidence that the esterification of cholesterol in blood was not a spontaneous chemical reaction but was catalyzed by a heat-labile enzyme.[6]
Identifying the Plasma Catalyst: John Glomset and Lecithin:Cholesterol Acyltransferase (LCAT)
Nearly three decades after Sperry's initial observation, John Glomset, in 1962, identified the specific enzyme responsible for plasma cholesterol esterification: Lecithin:Cholesterol Acyltransferase (LCAT) .[6][7] LCAT circulates in the plasma, primarily bound to high-density lipoproteins (HDL), and catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine (lecithin) to the hydroxyl group of cholesterol, forming a cholesteryl ester.[8] This discovery was a landmark achievement, explaining how free cholesterol collected from peripheral tissues by HDL is converted into a hydrophobic CE core, a key step in the maturation of HDL particles and in the process of reverse cholesterol transport. The clinical significance of LCAT was cemented in 1967 with the description of familial LCAT deficiency by Kaare R. Norum and Egil Gjone, a genetic disorder characterized by a near-complete absence of plasma cholesteryl esters.[9][10]
The Intracellular Counterpart: The Discovery of Acyl-CoA:Cholesterol Acyltransferase (ACAT)
While LCAT managed cholesterol esterification in the plasma, the mechanism for intracellular cholesterol storage remained unknown. This puzzle was solved with the discovery of Acyl-CoA:Cholesterol Acyltransferase (ACAT) . The first ACAT gene, now known as SOAT1, was successfully cloned in 1993 in the laboratory of T.Y. Chang.[11][12] ACAT is a membrane-bound protein residing in the endoplasmic reticulum that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA.[3] This enzymatic activity is crucial for protecting cells from the toxic effects of excess free cholesterol by converting it into inert CEs that can be safely stored in cytoplasmic lipid droplets.[12] In mammals, a second isoenzyme, ACAT2, was later discovered and is primarily found in the intestine and liver.[12]
Chapter 3: The Analytical Gauntlet - A History of Measurement
The discovery of cholesterol and its esters was intrinsically linked to the development of methods to detect and quantify them. The evolution of these analytical techniques reflects the broader progress of biochemical science.
The Colorimetric Era: Seeing is Believing
Early cholesterol quantification relied on colorimetric reactions where cholesterol, upon reacting with strong acids and other reagents, produced a colored product whose intensity could be measured.
The Liebermann-Burchard (L-B) test became a cornerstone of sterol analysis for much of the 20th century. Its discovery provided a simple, albeit non-specific, method for cholesterol detection.
Causality and Principle: The reaction is based on the principle that the hydroxyl group of cholesterol reacts with a mixture of strong acid (sulfuric acid) and acetic anhydride.[13] This reaction dehydrates and oxidizes the cholesterol molecule, leading to the formation of a series of conjugated double bonds. The resulting conjugated polyene, specifically a cholestahexaene sulphonic acid, produces a characteristic green color.[14] The choice of anhydrous reagents, such as dry chloroform as a solvent, was critical to prevent water from interfering with the powerful dehydrating agents.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small quantity of the lipid extract (or a few crystals of purified cholesterol) in 1-2 mL of dry chloroform in a completely dry test tube.[13]
-
Reagent Addition 1: Add approximately 10 drops (or 2 mL) of acetic anhydride to the tube.[13][15]
-
Reagent Addition 2: Carefully add 2-3 drops of concentrated sulfuric acid down the side of the tube and mix gently.[13][15]
-
Observation: A characteristic sequence of color changes occurs. The solution typically turns purplish/pink, then rapidly changes to violet, then blue, and finally settles on a stable bluish-green color.[15]
-
Quantification: The absorbance of the final green solution is measured using a spectrophotometer (historically around 620 nm, though variations exist) and compared against a standard curve prepared with known amounts of cholesterol.[14][16]
Experimental Workflow for the Liebermann-Burchard Test.
The Zak method was another popular colorimetric assay that offered different reagent stability and specificity.
Causality and Principle: This method uses a ferric chloride-acetic acid reagent. In the presence of concentrated sulfuric acid, cholesterol is dehydrated, and ferric ions catalyze the formation of a stable pinkish-red colored complex.[17][18] A key advantage of this protocol was that the initial addition of the ferric chloride-acetic acid reagent also served to precipitate proteins from the serum sample, simplifying sample preparation.[17]
Step-by-Step Methodology:
-
Deproteinization: In a centrifuge tube, add 0.2 mL of serum to 2.0 mL of the Zak reagent (ferric chloride in glacial acetic acid). Mix well and centrifuge to pellet the precipitated proteins.[17]
-
Sample Aliquoting: Transfer a defined volume of the clear, protein-free supernatant to a clean test tube. Prepare a blank (reagent only) and standards with known cholesterol concentrations.
-
Color Development: Carefully add a volume of concentrated sulfuric acid to each tube and mix.
-
Incubation: Allow the tubes to stand at room temperature for a set time (e.g., 10-20 minutes) for the color to develop.
-
Quantification: Measure the absorbance of the pinkish-red color at 560 nm using a spectrophotometer with a green filter.[19][20]
The Separation Science Revolution: Isolating Lipoprotein Carriers
A major leap forward came with the understanding that cholesterol does not travel freely in the blood but is packaged within lipoproteins. The ability to separate these carriers was essential.
In the late 1940s and early 1950s, John Gofman and his colleagues at the Donner Laboratory pioneered the use of the analytical ultracentrifuge to separate plasma lipoproteins.[21]
Causality and Principle: Gofman's key innovation was a technique of density adjustment.[22] Lipids are inherently less dense than proteins. By adding salt (e.g., NaCl) to the plasma, he could precisely increase the density of the aqueous solvent. During high-speed centrifugation, the more dense, protein-rich molecules would sediment (move down the tube), while the less dense, lipid-rich lipoproteins would float. By performing sequential centrifugations at different background densities, he could isolate distinct classes of lipoproteins (VLDL, LDL, HDL) based on their unique lipid-to-protein ratios.[23]
Step-by-Step Methodology:
-
Sample Collection: ~25 mL of whole blood is drawn and allowed to clot. Serum is separated by low-speed centrifugation.[23]
-
Preparative Ultracentrifugation (Step 1): Serum density is adjusted (e.g., to 1.063 g/mL) by adding a concentrated salt solution.
-
Centrifugation: The sample is centrifuged at high speed (e.g., >40,000 rpm) for an extended period (e.g., 18-24 hours).
-
Fractionation: The lipoproteins (LDL and VLDL) form a layer at the top of the tube, which is carefully collected. The denser HDL and other serum proteins remain in the infranatant.
-
Analytical Ultracentrifugation: The collected lipoprotein fraction is placed in the analytical ultracentrifuge. As the sample is spun at high speed (e.g., 52,640 rpm), an optical system records the movement of the lipoprotein boundaries over time.[23]
-
Data Analysis: The rate at which different lipoprotein classes float (their flotation rate, or Sf value) is calculated from the photographic plates, allowing for their quantification.
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- 2. Cholesteryl ester - Wikipedia [en.wikipedia.org]
- 3. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
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- 5. Cholesteryl benzoate - Wikipedia [en.wikipedia.org]
- 6. Lecithin:cholesterol acyltransferase: old friend or foe in atherosclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lecithin:cholesterol acyltransferase: old friend or foe in atherosclerosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Liebermann–Burchard test - Wikipedia [en.wikipedia.org]
- 14. Validation of a Simple and Robust Liebermann–Burchard Colorimetric Method for the Assay of Cholesterol in Selected Milk Products in Ghana - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Quantitative detection of cholesterol using zaks method principle Reagen.. [askfilo.com]
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- 22. John Gofman [senate.universityofcalifornia.edu]
- 23. scispace.com [scispace.com]
Potential reactivity of the C-Br bond in cholesteryl bromide.
An In-Depth Technical Guide to the Reactivity of the C-Br Bond in Cholesteryl Bromide
Abstract
Cholesteryl bromide, formally (3β)-3-Bromocholest-5-ene, serves as a pivotal intermediate in the synthesis of a wide array of cholesterol derivatives with applications in materials science and drug development.[1][2] The reactivity of this molecule is dominated by the carbon-bromine bond at the C3 position. This bond's behavior is intricately modulated by its structural environment: it is a secondary, allylic halide situated within a rigid, sterically demanding steroid framework. This guide provides a comprehensive analysis of the C-Br bond's reactivity, focusing on the mechanistic dichotomy between nucleophilic substitution and elimination pathways. We will explore how neighboring group participation from the C5-C6 double bond dictates unique stereochemical outcomes, contrasting with classical reaction models. This paper is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of cholesteryl bromide.
Structural and Electronic Profile of Cholesteryl Bromide
Cholesteryl bromide possesses a complex steroidal structure that profoundly influences its chemical reactivity. The C-Br bond at the C3 position is the primary reactive site for the reactions discussed herein.
-
Electrophilicity: The bromine atom is more electronegative than carbon, inducing a partial positive charge (δ+) on the C3 carbon and making it an electrophilic center susceptible to attack by nucleophiles.[3][4]
-
Allylic Position: The C3 carbon is allylic to the C5-C6 double bond. This position is critical, as it allows for the formation of resonance-stabilized intermediates (radicals or carbocations), a factor that significantly lowers the activation energy for certain reaction pathways.[5][6]
-
Steric Environment: The fused ring system of the cholesterol backbone imposes significant steric hindrance.[7] The β-face (top face, with angular methyl groups at C10 and C13) is considerably more hindered than the α-face (bottom face). This steric bias plays a crucial role in determining the trajectory of incoming nucleophiles and the feasibility of certain transition states.[8]
Nucleophilic Substitution Reactions: A Tale of Two Pathways
Nucleophilic substitution is a cornerstone of cholesteryl bromide chemistry, enabling the introduction of diverse functional groups at the C3 position.[9] However, the reaction mechanism is not straightforward and is highly dependent on the reaction conditions and the unique structural features of the substrate.
The Sₙ2 Pathway: Inversion of Stereochemistry
The Sₙ2 (Substitution, Nucleophilic, Bimolecular) reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[3] This mechanism invariably leads to an inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion.
In the case of 3β-bromocholest-5-ene, an Sₙ2 reaction results in the formation of a 3α-substituted product. A prime example is the azidolysis of cholesteryl bromide with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF).[10]
-
Causality of Experimental Choice:
-
Nucleophile: The azide ion (N₃⁻) is an excellent nucleophile.
-
Solvent: DMF is a polar aprotic solvent. It effectively solvates the sodium cation (Na⁺) but poorly solvates the azide anion, leaving the nucleophile "naked" and highly reactive. This environment strongly favors the bimolecular Sₙ2 pathway over carbocation-mediated mechanisms.[11]
-
The reaction proceeds with a high degree of stereospecificity, yielding 3α-azidocholest-5-ene as the major product.[10]
Caption: Sₙ2 mechanism for the azidolysis of cholesteryl bromide.
The Sₙ1-like Pathway: Retention of Stereochemistry via Neighboring Group Participation
A fascinating aspect of cholesteryl bromide's reactivity is its propensity to undergo substitution with retention of configuration. This outcome is contrary to classical Sₙ1 mechanisms, which typically proceed through a planar carbocation to yield a racemic mixture of products.[12][13] This unusual stereochemical result is explained by the neighboring group participation of the C5-C6 double bond's π-electrons.[10]
This phenomenon is elegantly demonstrated during the synthesis of cholesteryl bromide itself from cholesterol using Appel conditions (CBr₄/PPh₃). The reaction converts the 3β-hydroxy group to a 3β-bromo group, retaining the original stereochemistry.[10][14]
Mechanism:
-
The 3β-hydroxyl group is activated.
-
As the activated leaving group departs, the π-electrons of the adjacent double bond attack the C3 carbon from the α-face in an intramolecular Sₙ2-like fashion.
-
This forms a bridged, non-classical carbocation intermediate known as the i-steroid or cyclopropyl cation.[10]
-
The incoming nucleophile (bromide) can now only attack from the β-face (the same face from which the leaving group departed), leading to the overall retention of configuration.
Caption: Retention of stereochemistry via the i-steroid intermediate.
Elimination Reactions: The Competing Pathway
In the presence of a base, cholesteryl bromide can undergo elimination reactions to form alkenes. The predominant mechanism is the E2 (Elimination, Bimolecular) pathway, which competes directly with Sₙ2 substitution.[15]
The E2 mechanism is a single-step process where the base abstracts a proton from a carbon adjacent to the leaving group, while the leaving group departs and a double bond is formed simultaneously.[16] A critical requirement for this mechanism is an anti-periplanar arrangement of the proton being abstracted and the leaving group.
For cholesteryl bromide, abstraction of the proton at C4 leads to the formation of the conjugated cholesta-3,5-diene. This is often observed as a side product, for instance, during the Appel reaction for the synthesis of cholesteryl bromide.[10]
-
Factors Favoring Elimination:
-
Strong, Bulky Bases: Strong bases are required for the E2 mechanism. Bulky bases, such as potassium tert-butoxide, favor elimination over substitution because they are sterically hindered from acting as nucleophiles at the C3 carbon.[15]
-
High Temperatures: Higher reaction temperatures generally favor elimination over substitution.
-
Caption: E2 mechanism for the formation of cholesta-3,5-diene.
Summary of Reactivity
The reactivity of the C-Br bond in cholesteryl bromide is a delicate balance of competing pathways, summarized in the table below.
| Reaction Type | Reagents/Conditions | Key Intermediate | Stereochemical Outcome | Major Product |
| Sₙ2 Substitution | Strong Nucleophile (e.g., NaN₃), Polar Aprotic Solvent (e.g., DMF) | Bimolecular Transition State | Inversion | 3α-substituted cholest-5-ene |
| Sₙ1-like Substitution | Weak Nucleophile, Conditions promoting leaving group departure | i-Steroid Cation | Retention | 3β-substituted cholest-5-ene |
| E2 Elimination | Strong, Sterically Hindered Base (e.g., t-BuOK), Heat | Bimolecular Transition State | N/A (alkene formation) | Cholesta-3,5-diene |
Experimental Protocols
The following protocols are adapted from validated literature procedures and serve as a guide for key transformations of cholesteryl bromide.
Protocol 1: Synthesis of 3β-Bromocholest-5-ene via Appel Reaction (Substitution with Retention)
This protocol describes the conversion of cholesterol to 3β-bromocholest-5-ene, illustrating the Sₙ1-like pathway with neighboring group participation.[10][14]
Caption: Experimental workflow for the synthesis of cholesteryl bromide.
Methodology:
-
Reaction Setup: To a solution of cholesterol (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether), add triphenylphosphine (PPh₃, 1.5 equivalents) and carbon tetrabromide (CBr₄, 1.5 equivalents).
-
Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction typically yields two products: the major 3β-bromocholest-5-ene (Rƒ ≈ 0.75) and the minor elimination product cholesta-3,5-diene (Rƒ ≈ 0.78) in petroleum ether.[10]
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a non-polar eluent (e.g., petroleum ether) to separate the two closely-eluting products.
-
Characterization: Confirm the structure and stereochemistry of the isolated product using NMR spectroscopy and, if possible, X-ray crystallography. The retention of the β-configuration is the key finding.[10]
Protocol 2: Synthesis of 3α-Azidocholest-5-ene via Sₙ2 Reaction (Substitution with Inversion)
This protocol details the conversion of 3β-bromocholest-5-ene to 3α-azidocholest-5-ene, demonstrating a classic Sₙ2 reaction.[10]
Methodology:
-
Reaction Setup: Dissolve 3β-bromocholest-5-ene (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (NaN₃, 3-5 equivalents) to the solution.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and stir until TLC analysis indicates complete consumption of the starting bromide.
-
Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic solution under reduced pressure and purify the resulting crude product by column chromatography on silica gel.
-
Characterization: Analyze the product by NMR and X-ray crystallography to confirm the formation of the 3α-azido product, which is indicative of a successful Walden inversion.[10]
Conclusion and Applications
The C-Br bond in cholesteryl bromide exhibits a rich and nuanced reactivity profile. While it can undergo classical Sₙ2 and E2 reactions, its behavior is distinguished by the profound influence of the C5-C6 double bond, which enables a unique Sₙ1-like substitution pathway with retention of configuration via an i-steroid intermediate. Understanding this mechanistic duality is paramount for any scientist aiming to perform controlled and stereospecific modifications of the cholesterol scaffold. This knowledge allows for the rational design of synthetic routes to novel cholesterol-based molecules for applications in drug delivery, such as cationic lipids for gene transfection, and the development of new therapeutic agents.[2]
References
- Barton, D. H. R., & Miller, E. (1950). Stereochemistry of the Cholesterol Dibromides. Journal of the American Chemical Society.
-
Al-Harrasi, A., et al. (2019). Revisiting the bromination of 3β-hydroxycholest-5-ene with CBr4/PPh3 and the subsequent azidolysis of the resulting bromide, disparity in stereochemical behavior. Beilstein Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Elimination by the E2 mechanism. [Link]
-
KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview. Organic Chemistry I. [Link]
-
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Beilstein Journals. (2019). Revisiting the bromination of 3β-hydroxycholest-5-ene with CBr4/PPh3 and the subsequent azidolysis of the resulting bromide, disparity in stereochemical behavior. [Link]
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Ferreira, B. L., et al. (2020). Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications. Molecules. [Link]
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A-In-Depth Technical Guide on Cholesteryl Bromide as a Precursor for Steroid Derivatives
Introduction: The Strategic Importance of Cholesteryl Bromide in Steroid Synthesis
Cholesterol, a seemingly ubiquitous biomolecule, serves as the foundational scaffold for a vast array of essential biological compounds, including steroid hormones, bile acids, and vitamin D.[1][2][3] Its rigid, tetracyclic core, adorned with a hydroxyl group at the C3 position, presents a tantalizing starting point for synthetic chemists aiming to modulate biological activity or create novel materials. The conversion of this hydroxyl group to a bromide transforms cholesterol into cholesteryl bromide, a highly versatile intermediate. This transformation is a critical gateway, unlocking a diverse range of synthetic possibilities by converting the poorly reactive hydroxyl group into an excellent leaving group. This guide provides an in-depth exploration of cholesteryl bromide's synthesis, reactivity, and its pivotal role as a precursor for a multitude of steroid derivatives with applications in drug discovery and materials science.[4]
Synthesis of Cholesteryl Bromide: A Mechanistic Perspective
The conversion of cholesterol to cholesteryl bromide is a cornerstone of steroid chemistry. While several methods exist, the Appel reaction, utilizing carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), is a widely employed and illustrative example.[1][4]
The Appel Reaction: Beyond a Simple Substitution
At first glance, the Appel reaction appears to be a straightforward nucleophilic substitution. However, the unique stereoelectronic environment of cholesterol introduces fascinating mechanistic complexities. The reaction of cholesterol with CBr₄ and PPh₃ yields not only the desired 3β-bromocholest-5-ene but also a significant elimination byproduct, 3,5-cholestadiene.[1]
A critical aspect of this transformation is the stereochemical outcome. Contrary to the typical Sₙ2 inversion of configuration expected in many Appel reactions, the bromination of cholesterol proceeds with retention of configuration at the C3 position.[1] This is a direct consequence of the participation of the Δ⁵ double bond. The initial activation of the C3 hydroxyl group by the phosphonium intermediate is followed by the departure of triphenylphosphine oxide. This departure is assisted by the π-electrons of the C5-C6 double bond, leading to the formation of a transient, strained cyclopropane intermediate. Subsequent attack by the bromide nucleophile occurs stereospecifically, resulting in the formation of the 3β-bromide.[1]
Experimental Protocol: Synthesis of 3β-Bromocholest-5-ene via the Appel Reaction
Materials:
-
Cholesterol
-
Carbon Tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Silica Gel for column chromatography
-
Petroleum Ether
-
Diethyl Ether
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve cholesterol in anhydrous dichloromethane.
-
Add triphenylphosphine to the solution and stir until fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of carbon tetrabromide in anhydrous dichloromethane to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of water.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of petroleum ether and diethyl ether as the eluent. The two main products, 3,5-cholestadiene and 3β-bromocholest-5-ene, have very similar polarities and may require careful separation.[4]
Self-Validation:
-
TLC Analysis: Monitor the disappearance of the starting material (cholesterol) and the appearance of two new, less polar spots corresponding to the elimination and substitution products.
-
NMR Spectroscopy (¹H and ¹³C): Confirm the structure of the isolated 3β-bromocholest-5-ene. Key diagnostic signals include the shift of the C3 proton and the characteristic signals of the steroid backbone.
-
Mass Spectrometry: Verify the molecular weight of the product.
Caption: Synthesis of Cholesteryl Bromide via the Appel Reaction.
Cholesteryl Bromide as a Synthetic Hub: Key Transformations
The strategic placement of the bromide at the C3 position renders cholesteryl bromide a versatile precursor for a wide range of steroid derivatives. The reactivity of the C-Br bond can be harnessed through several fundamental organic reactions.
Nucleophilic Substitution Reactions: Introducing Diverse Functionalities
The carbon-bromine bond in cholesteryl bromide is susceptible to attack by a variety of nucleophiles, enabling the introduction of diverse functional groups at the C3 position.[5][6][7] These reactions typically proceed via an Sₙ2 mechanism, leading to an inversion of configuration at C3. This stereochemical outcome is in direct contrast to the retention observed during its synthesis.[1]
-
Azide Substitution: Reaction of cholesteryl bromide with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) yields 3α-azidocholest-5-ene.[1] The azide group is a valuable synthon, as it can be readily reduced to an amine or participate in "click" chemistry reactions.
-
Esterification: While cholesteryl esters are often synthesized directly from cholesterol,[8][9][10] cholesteryl bromide can serve as a precursor for certain ester derivatives, particularly when direct esterification is problematic.
-
Ether Formation: Alkoxides can displace the bromide to form ethers, although this route is less common than Williamson ether synthesis starting from cholesterol.
Experimental Protocol: Synthesis of 3α-Azidocholest-5-ene
Materials:
-
3β-Bromocholest-5-ene
-
Sodium Azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
Procedure:
-
Dissolve 3β-bromocholest-5-ene in anhydrous DMF in a round-bottom flask.
-
Add an excess of sodium azide to the solution.
-
Heat the reaction mixture to 90-100 °C and stir for several hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation:
-
IR Spectroscopy: The appearance of a strong, sharp peak around 2100 cm⁻¹ is characteristic of the azide functional group.
-
NMR Spectroscopy: The change in the chemical shift and coupling constants of the C3 proton confirms the inversion of stereochemistry from β to α.
Caption: Nucleophilic Substitution at the C3 Position.
Elimination Reactions: Accessing Unsaturated Steroids
Treatment of cholesteryl bromide with a strong, non-nucleophilic base can induce an E2 elimination reaction, leading to the formation of cholesta-2,4-diene.[11][12] The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted alkene.[11] The stereochemical requirement for an anti-periplanar arrangement of the proton and the leaving group influences the reaction pathway.[12]
Grignard Reagent Formation: A Gateway to Carbon-Carbon Bond Formation
Cholesteryl bromide can be converted into the corresponding Grignard reagent, cholesterylmagnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent.[13][14][15][16] This transformation inverts the polarity of the C3 carbon, turning it from an electrophilic center into a potent nucleophile.[13] This "umpolung" opens up a plethora of synthetic possibilities for forming new carbon-carbon bonds.
-
Reaction with Carbonyls: Cholesterylmagnesium bromide can react with aldehydes, ketones, and esters to form new alcohols with extended carbon skeletons.[17]
-
Reaction with Carbon Dioxide: Carboxylation of the Grignard reagent with CO₂ followed by an acidic workup yields the corresponding carboxylic acid.[13][14]
Experimental Protocol: Formation of Cholesterylmagnesium Bromide and Reaction with an Aldehyde
Materials:
-
3β-Bromocholest-5-ene
-
Magnesium Turnings (activated)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Aldehyde (e.g., benzaldehyde)
-
Saturated Ammonium Chloride Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Grignard Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place activated magnesium turnings under an inert atmosphere.
-
Add a small amount of a solution of 3β-bromocholest-5-ene in anhydrous ether to the magnesium. A small crystal of iodine may be added to initiate the reaction.
-
Once the reaction has initiated (as evidenced by bubbling and heat generation), add the remaining cholesteryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Aldehyde: Cool the Grignard solution to 0 °C.
-
Add a solution of the aldehyde in anhydrous ether dropwise to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the resulting alcohol by column chromatography.
Self-Validation:
-
Disappearance of Starting Material: Monitor the consumption of the aldehyde by TLC.
-
NMR and IR Spectroscopy: The appearance of a hydroxyl group (broad peak in IR, exchangeable proton in ¹H NMR) and signals corresponding to the newly introduced carbon framework will confirm the product structure.
Caption: Grignard Reaction of Cholesteryl Bromide.
Applications of Cholesteryl Bromide-Derived Steroids
The derivatives synthesized from cholesteryl bromide have found applications in diverse scientific fields.
Drug Development
The steroid scaffold is a privileged structure in medicinal chemistry.[18][19] By using cholesteryl bromide as a starting point, chemists can introduce various pharmacophores to create novel compounds with potential therapeutic activities. For instance, the introduction of nitrogen-containing heterocycles or other functional groups can lead to compounds with antimicrobial or anticancer properties.[4] The ability to systematically modify the C3 position allows for the exploration of structure-activity relationships (SAR) to optimize biological activity.
Materials Science: Liquid Crystals
Cholesterol and its derivatives are well-known for their ability to form cholesteric liquid crystals.[20][21][22] These materials exhibit unique optical properties, such as selective reflection of light, which is dependent on temperature, pressure, or the presence of an electric field.[20] Cholesteryl bromide can be a precursor to a variety of cholesteryl esters and other derivatives that are components of liquid crystal formulations. These find use in applications such as thermometers, displays, and smart windows.[20][21]
Conclusion: A Versatile and Indispensable Synthetic Tool
Cholesteryl bromide serves as a cornerstone in the synthetic chemist's toolkit for the modification of the steroid nucleus. Its synthesis, while mechanistically nuanced, provides a reliable entry point to a vast chemical space. Through a fundamental understanding of its reactivity in nucleophilic substitution, elimination, and organometallic reactions, researchers can rationally design and synthesize a diverse array of steroid derivatives. These compounds are not only crucial for probing biological systems and developing new therapeutic agents but also for creating advanced materials with unique properties. The continued exploration of the chemistry of cholesteryl bromide and its derivatives promises to unlock further innovations in both medicine and materials science.
References
-
Revisiting the bromination of 3β-hydroxycholest-5-ene with CBr4/PPh3 and the subsequent azidolysis of the resulting bromide, disparity in stereochemical behavior. (n.d.). Beilstein Journals. [Link]
-
(PDF) Bromination and Debromination of Cholesterol: An Inquiry-Based Lab Involving Structure Elucidation, Reaction Mechanism, and 1H NMR. (2025). ResearchGate. [Link]
-
A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides. (2024). Scientific Research Publishing. [Link]
-
The synthesis of some cholesterol derivatives as probes for mechanisms of cholesterol metabolism. (1979). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Revisiting the bromination of 3β-hydroxycholest-5-ene with CBr4/PPh3 and the subsequent azidolysis of the resulting bromide, disparity in stereochemical behavior. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides. (2024). International Journal of Organic Chemistry. [Link]
- Halogenated cholesterol analogues and methods of making and using same. (2020).
-
Electrochemical bromination of cholest-5-enes. (2002). PubMed. [Link]
-
Bromination-Debromination of Cholesterol. (2022). StudyCorgi. [Link]
-
7.1 Nucleophilic Substitution Reactions Overview. (n.d.). KPU Pressbooks. [Link]
-
A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides. (2024). International Journal of Organic Chemistry. [Link]
-
SYNTHESIS OF CHOLESTERYL ESTERS OF HETEROCYCLIC... (2002). Ovid. [Link]
-
Practical Synthesis of 3β-Amino-5-Cholestene and Related 3β-Halides Involving i-Steroid and Retro-i-Steroid Rearrangements. (2007). Organic Letters. [Link]
-
Preparation of Cholesteryl Ester Liquid Crystals. (2011). chymist.com. [Link]
-
Elimination by the E2 mechanism. (2023). Chemistry LibreTexts. [Link]
-
Cholesterol Bromination. (2020). YouTube. [Link]
-
Synthesis of steroid-like analogues of cholesterol biosynthesis inhibitors. (2014). Elektronische Hochschulschriften der LMU München. [Link]
-
Using the following reaction of bromine and cholesterol, modify the product structure to show... (n.d.). Homework.Study.com. [Link]
-
Cholesteric liquid crystal. (n.d.). Wikipedia. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]
-
Preparation of Cholesteryl Ester Liquid Crystals. (n.d.). MRSEC Education Group. [Link]
-
AN INTRODUCTION TO GRIGNARD REAGENTS. (n.d.). Chemguide. [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
11.11 Biological Elimination Reactions. (n.d.). Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]
-
Grignard reagent. (n.d.). Wikipedia. [Link]
-
Steroids: Reactions and Partial Synthesis. (2025). ResearchGate. [Link]
-
Nucleophilic substitution. (n.d.). Wikipedia. [Link]
-
A Closer Look at the Mechanism of Steroid Biosynthesis. (2016). Vanderbilt University. [Link]
-
Nucleophilic substitution reactions. (n.d.). Khan Academy. [Link]
-
Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (1990). Accounts of Chemical Research. [Link]
-
Elimination Reactions. (n.d.). MG Science Institute. [Link]
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Steroid. (n.d.). Wikipedia. [Link]
-
Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains. (2025). Molecules. [Link]
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- 3. A Closer Look at the Mechanism of Steroid Biosynthesis | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
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Methodological & Application
Application Note: Induction and Characterization of Chiral Nematic Phases Using Cholesteryl Bromide
Abstract
This application note details the protocol for using Cholesteryl Bromide (CB) as a chiral dopant to induce a cholesteric (chiral nematic) phase in standard nematic liquid crystal hosts (e.g., E7 or 5CB).[1] Unlike robust industrial dopants (e.g., S-811), Cholesteryl Bromide is a biological derivative that requires specific handling due to its thermal and photolytic instability.[1] This guide provides a validated solvent-assisted mixing protocol to minimize degradation, a step-by-step Grandjean-Cano wedge method for determining Helical Twisting Power (HTP), and stability monitoring procedures.
Introduction & Mechanism[2][3][4][5]
The Chiral Induction Mechanism
Nematic liquid crystals (LCs) possess long-range orientational order but lack positional order.[1] The addition of a chiral molecule, such as Cholesteryl Bromide, breaks the symmetry of the system. The chiral dopant exerts a torque on the surrounding nematic director, inducing a macroscopic helical twist.[2]
The efficiency of this induction is quantified by the Helical Twisting Power (HTP,
Where:
- = Helical pitch (µm)[1]
- = Concentration of dopant (weight fraction or mole fraction)[1]
- = HTP (µm⁻¹)[1]
Material Profile: Cholesteryl Bromide[1]
-
Melting Point: ~98°C
-
Solubility: Soluble in chloroform, dichloromethane (DCM), and toluene; insoluble in water.[1]
-
Stability Warning: Susceptible to dehydrohalogenation (loss of HBr) and oxidation upon exposure to UV light or excessive heat (>100°C).[1]
Experimental Workflow
The following diagram outlines the critical path from material preparation to data analysis.
Figure 1: Experimental workflow for preparing and characterizing Cholesteryl Bromide-doped liquid crystals.
Protocol: Mixture Preparation
Objective: Create a homogeneous chiral nematic mixture without thermally degrading the Cholesteryl Bromide.
Materials Required[2][6][10][11][12][13][14][15][16][17][18]
-
Host LC: E7 (Merck) or 5CB (4-Cyano-4'-pentylbiphenyl).[1]
-
Solvent: Dichloromethane (DCM) or Chloroform (HPLC Grade).[1]
-
Equipment: Analytical balance (0.1 mg precision), vortex mixer, vacuum oven.
Step-by-Step Procedure
-
Gravimetric Measurement:
-
Weigh the host LC into a clean glass vial.
-
Weigh the appropriate amount of Cholesteryl Bromide to achieve the target concentration (typically 1.0 wt% to 5.0 wt% ).
-
Note: Do not exceed 10 wt% initially to avoid crystallization/phase separation.[1]
-
-
Solvent Dissolution (Recommended):
-
Add sufficient DCM to the vial to dissolve both the LC host and the dopant (approx. 1 mL solvent per 100 mg mixture).
-
Vortex for 30 seconds to ensure complete molecular mixing.
-
Why this matters: Melt mixing requires heating above the clearing point of the host (often >60°C). While CB melts at 98°C, prolonged exposure to high heat can accelerate degradation.[1] Solvent mixing allows homogenization at room temperature.[1]
-
-
Solvent Removal:
-
Evaporate the solvent under a gentle stream of nitrogen gas.
-
Place the vial in a vacuum oven at 40°C for 12 hours to remove trace solvent.
-
Critical Check: Any residual solvent will act as an impurity, artificially lowering the order parameter and clearing point.
-
Protocol: Characterization (Grandjean-Cano Method)[1]
Objective: Measure the helical pitch (
Theory
A Grandjean-Cano wedge cell creates a gradient in thickness (
Setup
-
Wedge Cell: Commercial wedge cell (e.g., EHC Japan) with a known wedge angle (
) or constructed using two glass substrates separated by a spacer on one end.[1]
Procedure
-
Cell Filling:
-
Heat the mixture slightly above its clearing point (isotropic phase) to reduce viscosity.
-
Fill the wedge cell via capillary action.
-
Cool slowly (1°C/min) to room temperature to allow the formation of a uniform planar texture.
-
-
Measurement:
-
Place the cell under the POM with crossed polarizers.
-
Observe the parallel "Grandjean steps" (disclination lines).[1]
-
Measure the distance (
) from the zero-thickness edge to the -th disclination line, or the distance ( ) between consecutive lines.
-
-
Calculation: The pitch (
) is related to the distance between lines ( ) and the wedge angle ( , in radians) by: (For small angles, ).[1] -
Data Analysis:
Data Presentation Template
| Sample ID | Dopant Conc. (wt%) | Distance between lines ( | Wedge Angle ( | Calculated Pitch ( |
| CB-01 | 1.0 | 1250 | 0.02 | 50.0 |
| CB-02 | 2.0 | 620 | 0.02 | 24.8 |
| CB-03 | 4.0 | 315 | 0.02 | 12.6 |
Stability & Troubleshooting
Cholesteryl Bromide is less stable than synthetic chiral dopants.[1] Implement the following checks:
Stability Testing[19]
-
Color Shift: A shift in the reflection color (if pitch is in the visible range) towards the red (longer pitch) indicates a loss of twisting power, likely due to dopant degradation.
-
Clearing Point Depression: If the
(Nematic-Isotropic transition temperature) drops significantly over time, it indicates the accumulation of degradation byproducts acting as impurities.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Crystallization | Concentration too high (>10 wt%) or solubility limit reached.[1] | Reduce dopant concentration; anneal sample at 50°C. |
| Black Spots | Thermal degradation of CB. | Prepare new sample using solvent method; avoid temps >100°C. |
| Blurred Lines | Poor planar alignment.[1] | Rub polyimide layers on glass substrates; cool slower from isotropic.[1] |
| Pitch Drift | UV-induced debromination.[1] | Store samples in amber vials; use UV-cutoff filters during microscopy.[1] |
References
-
Preparation of Cholesteryl Ester Liquid Crystals. MRSEC Education Group, University of Wisconsin-Madison.[1] Source:[1]
-
Simple method for accurate measurements of the cholesteric pitch using a “stripe-wedge” Grandjean-Cano cell. Podolskyy, D., et al. (2008).[1] Liquid Crystals. Source:[1]
-
Helical Twisting Power of Steroidal Solutes in Cholesteric Mesophases. Baessler, H., & Labes, M. M. (1970).[1] The Journal of Chemical Physics. Source:[1]
-
Revisiting the bromination of 3β-hydroxycholest-5-ene... Beilstein Journals. (Discusses stability and reaction of cholesterol bromides). Source:[1]
Sources
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- 2. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]
- 3. CHOLESTERYL BROMIDE CAS#: 516-91-6 [amp.chemicalbook.com]
- 4. Cholesteryl Bromide , >98.0%(T) , 516-91-6 - CookeChem [cookechem.com]
- 5. CAS 516-91-6: Cholesteryl bromide | CymitQuimica [cymitquimica.com]
- 6. pubs.acs.org [pubs.acs.org]
Advanced Formulation of Thermochromic Liquid Crystals: The Cholesteryl Bromide System
Executive Summary
This Application Note details the formulation of thermochromic liquid crystal (TLC) systems using Cholesteryl Bromide (CB) . While standard TLC formulations rely heavily on cholesteryl esters (e.g., nonanoate, oleyl carbonate), the introduction of Cholesteryl Bromide (CAS 516-91-6) introduces a halogenated steric bulk that significantly alters the helical twisting power (HTP) and phase transition temperatures.[1][2]
This guide provides a robust methodology for creating a "Base Host" mixture and systematically doping it with CB to tune the "Color Play" temperature—the specific thermal window where the material selectively reflects visible light (Red
Scientific Mechanism: The Helical Pitch[3]
The core phenomenon driving this application is Bragg Reflection within a Chiral Nematic (Cholesteric) phase.[3] The rod-like molecules stack in pseudo-layers, with each layer rotated slightly relative to the one below, forming a helix.
The wavelength of reflected light (
-
Temperature Dependence: As temperature increases, the thermal energy increases the twist angle between layers, causing the pitch (
) to contract. This shifts the reflection from Red (longer pitch) to Blue (shorter pitch).[2] -
Role of Cholesteryl Bromide: Unlike flexible alkyl chains (e.g., nonanoate), the bromine atom at the C3 position provides a localized high-electron-density region and alters the packing efficiency.[2] Adding CB generally lowers the clearing point (transition to isotropic liquid) and tightens the pitch at lower temperatures compared to pure carbonate esters.
Diagram 1: Thermochromic Mechanism[2]
Figure 1: The causal pathway of thermochromism.[4] Thermal energy alters molecular rotation, compressing the helical structure and shifting the reflected color.
Material Characterization & Safety
Raw Materials Table
| Component | Abbr. | CAS No.[1][2][5][] | Function | Melting Point |
| Cholesteryl Oleyl Carbonate | COC | 17110-51-9 | Host Matrix: Provides low-temp fluidity and broadens the mesophase. | ~20°C (Semi-solid) |
| Cholesteryl Nonanoate | CN | 1182-66-7 | Hardener: Increases viscosity and sets the crystalline baseline.[1][2] | ~80°C |
| Cholesteryl Bromide | CB | 516-91-6 | Modulator: Halogenated dopant for pitch tuning and sensitivity adjustment.[1][2] | ~98-100°C |
Safety & Stability Protocol (Critical)
-
Hydrolysis Risk: Cholesteryl Bromide is more susceptible to hydrolysis than esters.[1][2] It must be stored in a desiccator at -20°C when not in use.[2]
-
Decomposition: Exposure to UV light or high heat (>150°C) can release Hydrogen Bromide (HBr).[1][2] Always work in a fume hood.
-
Purification: If the CB appears yellow/brown, it has degraded. Recrystallize from hot acetone/ethanol before use to ensure sharp transition temperatures.
Formulation Protocol
This protocol uses a "Melt Blending" technique.[1][2] We will create a Ternary Mixture where the ratio of COC:CN is fixed, and CB is added to shift the active temperature range.
Experimental Workflow
Goal: Synthesize a mixture active between 25°C and 30°C (Room Temperature).
Step 1: Preparation of the Eutectic Host
-
Place both in a 4mL glass scintillation vial.
Step 2: Doping with Cholesteryl Bromide
-
Add to the vial containing COC/CN.
Step 3: Melt Mixing (The "Clearing" Phase) [2]
-
Heat the vial using a hot plate or heat gun set to 110°C .
-
Observation: The white powders will melt into a cloudy liquid (Mesophase) and then suddenly turn crystal clear (Isotropic Phase).[1][2]
-
Vortex: Once isotropic, vortex vigorously for 30 seconds to ensure homogeneity. Do not overheat.
Step 4: Annealing
-
Allow the vial to cool slowly to room temperature on a non-conductive surface (e.g., a wood block).
-
The Color Play: As it cools, the mixture will pass through the "Grandjean Texture." You should observe a flash of violet
blue green red colorless.
Diagram 2: Formulation Workflow
Figure 2: Step-by-step synthesis of the liquid crystal mixture. Reaching the isotropic phase is critical for erasing thermal history.
Tuning & Application Notes
The Tuning Table
The ratio of the "Soft" component (COC) to the "Hard" components (CN + CB) determines the operating temperature.
| Formulation (COC : CN : CB) | Approx. Event Temp (°C) | Sensitivity |
| 70 : 20 : 10 | 15°C - 20°C | High (Narrow Bandwidth) |
| 60 : 30 : 10 | 25°C - 30°C | Medium (Standard) |
| 50 : 30 : 20 | 35°C - 45°C | Low (Broad Bandwidth) |
-
Rule of Thumb: Increasing the Cholesteryl Bromide content generally increases the viscosity and shifts the event temperature higher (due to the high melting point of CB relative to COC), but excessive CB (>30%) can lead to crystallization (solidification) rather than a stable liquid crystal phase.
Application: Thin Film Encapsulation
Liquid crystals are sensitive to surface contamination (oils, dust).[1][2] For testing:
-
Substrate: Use a piece of black acetate film or glass painted black on the reverse side. (Black background absorbs transmitted light, maximizing the contrast of the reflected color).
-
Deposition: Use a warm capillary tube to drop 10µL of the isotropic mixture onto the substrate.
-
Cover: Immediately cover with a PET (Mylar) cover slip to prevent dust contamination.[1][2]
-
Shear: Gently press and slide the cover slip. This "shear alignment" helps orient the helices parallel to the surface (Planar alignment), significantly boosting brightness.
Troubleshooting
| Symptom | Probable Cause | Corrective Action |
| No Color (Remains Clear) | Mixture is too hot (Isotropic) or Ratio is wrong.[1][2] | Cool to <10°C. If still clear, increase CN/CB content. |
| Crystallizes (Turns White/Opaque) | Too much CN or CB; cooling too slow.[1][2] | Remelt and cool rapidly. Add more COC (plasticizer).[1][2] |
| Weak/Dull Colors | Poor alignment (Focal Conic texture).[1][2] | Apply mechanical shear (rub the cover slip).[1] Ensure black background. |
| Brown Discoloration | Chemical degradation of Bromide.[1] | Discard. Bromide has released HBr.[1][2] Use fresh, recrystallized CB. |
References
-
Chemical Book. (2023).[1][2] Cholesteryl Bromide - CAS 516-91-6 Properties and Safety.[1][2][5] Retrieved from [1][2]
-
PubChem. (2023).[1][2] Cholesteryl Bromide Compound Summary. National Library of Medicine. Retrieved from [1][2]
-
University of Wisconsin-Madison MRSEC. (n.d.).[1][2] Preparation of Cholesteryl Ester Liquid Crystals.[1][7][8][9][10] (Standard protocol for Carbonate/Nonanoate mixtures adapted here for Bromide doping). Retrieved from [1][2]
-
Van der Werff, L. C., et al. (2012).[1][7] Combinatorial Approach for the Rapid Determination of Thermochromic Behavior... ACS Combinatorial Science.[1][2][7] (Methodology for ternary mixture screening). Retrieved from
Sources
- 1. Cholesteryl acetate dibromide | C29H48Br2O2 | CID 10952056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 516-91-6: Cholesteryl bromide | CymitQuimica [cymitquimica.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. WO2021046004A1 - Thermochromic liquid crystal inks and coatings - Google Patents [patents.google.com]
- 5. CHOLESTERYL BROMIDE CAS#: 516-91-6 [amp.chemicalbook.com]
- 7. Combinatorial approach for the rapid determination of thermochromic behavior of binary and ternary cholesteric liquid crystalline mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chymist.com [chymist.com]
- 9. Preparation of Cholesteryl Ester Liquid Crystals – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 10. researchgate.net [researchgate.net]
Application Note: High-Resolution Polarized Light Microscopy (PLM) of Cholesteryl Bromide Phase Transitions
[1]
Executive Summary
This application note details the protocol for generating, observing, and analyzing the liquid crystalline textures of Cholesteryl Bromide (CAS: 516-91-6) using Polarized Light Microscopy (PLM). Cholesteryl bromide, a derivative of cholesterol, exhibits a chiral nematic (cholesteric) mesophase.[1] Understanding its phase transitions is critical for researchers developing lipid-based drug delivery systems, thermochromic sensors, and biological scaffolds.[1]
This guide moves beyond basic observation, providing a rigorous workflow for controlling thermal history to produce specific defect textures (Oily Streaks vs. Focal Conics) and validating phase identity through optical extinction.[1]
Theoretical Foundation: The Chiral Nematic Phase
To interpret PLM images of cholesteryl bromide, one must understand the underlying physics of the Cholesteric Liquid Crystal (CLC) phase.
-
Chirality & Pitch: Unlike standard nematic phases where molecules align parallel to a "director," cholesteryl bromide molecules possess intrinsic chirality.[1] This forces the director to rotate perpendicularly to the molecular axis, forming a helical structure.
-
Birefringence: The material splits light into two rays (ordinary and extraordinary) with different velocities.[2] When placed between crossed polarizers, the phase retardation between these rays creates interference colors.
-
Texture Origin:
-
Planar Texture (Grandjean): The helical axis is perpendicular to the glass surface. This often appears dark or reflects specific colors (Bragg reflection) but often shows "Oily Streak" defects where the anchoring is disrupted.[1]
-
Focal Conic Texture: The helical axis is parallel to the glass surface. This creates highly birefringent, polygonal domains.[1]
-
Equipment & Materials
Optical Setup[3][4][5][6]
-
Microscope: Transmitted light microscope (e.g., Olympus BX53, Nikon Eclipse) configured for polarization.[1]
-
Polarizers: Two linear polarizers (Polarizer and Analyzer) oriented at 90° (crossed).[1][3]
-
Objective Lenses: 10x (for gross texture), 40x (for defect analysis).[1] Long Working Distance (LWD) objectives are recommended if using a thick hot stage.[1]
-
Compensator (Optional): Full-wave plate (
= 530 nm) to determine the sign of birefringence.[1]
Thermal Control
-
Hot Stage: Linkam or Mettler Toledo stage capable of 0.1°C precision.
-
Range: Ambient to 120°C (Cholesteryl bromide melting point is approx. 98°C; clearing point is slightly higher).[1]
Sample Preparation[3][5][7][8][9]
Experimental Workflow (Visualization)
The following diagram outlines the critical decision pathways for sample preparation and thermal cycling.
Figure 1: Decision tree for thermal treatment to isolate specific cholesteric textures.
Detailed Protocols
Protocol A: Sample Preparation (The Melt-Press Method)
Objective: Create a thin, uniform film of cholesteryl bromide (10-20 µm thickness).[1]
-
Cleaning: Sonicate glass slides in ethanol for 5 minutes. Dry with nitrogen gas.[1] Dust causes nucleation artifacts.[1]
-
Loading: Place a small amount (approx. 1-2 mg) of solid cholesteryl bromide powder onto the center of the slide.
-
Covering: Gently place a cover slip over the powder. Do not press down yet.
-
Melting: Place the slide on the hot stage pre-heated to 105°C .
-
Pressing: Once the powder melts (becomes transparent), gently press the cover slip with a cork tip or tweezers to spread the liquid into a thin film.
-
Note: Avoid trapping air bubbles; they appear as black circles with bright edges ("Maltese crosses") that confuse analysis.[1]
-
Protocol B: Thermal Phase Transition Analysis
Objective: Observe the transition from Isotropic Liquid
Note on Enantiotropy: Cholesteryl esters are often monotropic (showing LC phases only upon cooling) or have narrow enantiotropic ranges.[1] Therefore, the cooling cycle is the primary data collection phase.[5]
-
Isotropization: Hold sample at 105°C-110°C for 5 minutes.
-
Verification: The image must be completely black under crossed polarizers (Isotropic phase).[1] If bright spots remain, the sample is not fully melted or contaminants are present.
-
-
Rough Cooling (Range Finding): Cool at 10°C/min. Watch for the first flash of birefringence (colors).
-
Result: This establishes the approximate Clearing Point (
).[1]
-
-
Precision Cooling (Texture Acquisition): Re-heat to isotropic. Cool at 1°C/min starting 5°C above
.[1] -
Capture:
-
Crystallization: Upon further cooling (approaching 60-70°C), the sample will rigidify into a solid crystal, often cracking or showing high-order white birefringence.[1]
Data Interpretation & Texture Guide
Use the table below to classify observations.
| Temperature Phase | Appearance (Crossed Polars) | Molecular Arrangement |
| > 105°C (Isotropic) | Black / Extinct. No light passes through.[1] | Random orientation. No optical anisotropy. |
| ~90°C - 98°C (Cholesteric Start) | Blue/Gray Fog or "Batonnets". Small birefringent droplets.[1] | Nucleation of helical domains from isotropic liquid. |
| ~70°C - 90°C (Stable Cholesteric) | Oily Streaks: Long, curving bands with interference colors.Focal Conics: Fan-shaped or polygonal textures.[1] | Oily Streaks: Helical axis |
| < 70°C (Crystalline) | Spherulites / Mosaic. High contrast, static, sharp edges.[1] | Solid crystal lattice.[1] No fluidity. |
Optical Train Diagram
Understanding the light path is crucial for troubleshooting low-contrast images.[1]
Figure 2: The PLM optical train. The sample's birefringence rotates the polarization plane, allowing light to pass the Analyzer.[6]
Troubleshooting & Validation
-
Issue: Image is too dark.
-
Issue: "Maltese Cross" bubbles.
-
Validation: To confirm the material is a Liquid Crystal and not just a solid crystal, apply slight pressure to the cover slip while in the birefringent phase. Liquid crystals will flow and the texture will deform; solid crystals will crack or remain static.
References
Sources
- 1. CAS 516-91-6: Cholesteryl bromide | CymitQuimica [cymitquimica.com]
- 2. An Anomaly in Phase Transition: Liquid Crystals – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. Cholesteryl Bromide , >98.0%(T) , 516-91-6 - CookeChem [cookechem.com]
- 5. researchgate.net [researchgate.net]
- 6. ocw.mit.edu [ocw.mit.edu]
Application Note: Formulation of Cholesteryl Bromide Mixtures for Broadband Reflection
Executive Summary
This application note details the formulation and processing protocols for creating broadband reflective optical films using Cholesteryl Bromide (CB) based liquid crystals. Unlike standard cholesteric liquid crystals (CLCs) which exhibit narrow-band Bragg reflection (typically
Key Application Areas: Smart privacy windows, passive radiative cooling, reflective polarizers, and optical sensors.
Scientific Foundation & Mechanism[1]
The Bragg Reflection Limit
A uniform cholesteric liquid crystal reflects light according to Bragg’s law:
- is the central wavelength of reflection.[1]
- is the average refractive index ($ (n_e + n_o)/2 $).[1][2]
- is the helical pitch (distance for the director to rotate 360°).
The bandwidth (
The Cholesteryl Bromide Advantage
Cholesteryl Bromide (
-
High Chirality: Effective at inducing tight pitches (blue/UV reflection) at moderate concentrations.
-
Phase Behavior: When mixed with Cholesteryl Nonanoate (CN) or Cholesteryl Oleate (CO), it forms a stable cholesteric mesophase with tunable viscoelastic properties essential for diffusion-controlled gradient formation.
Materials & Formulation Strategy
We utilize a Polymer-Stabilized Cholesteric Liquid Crystal (PSCLC) approach.[3][4][5] A pure liquid crystal gradient is thermodynamically unstable; it will eventually relax into a uniform pitch via diffusion. To create a permanent broadband reflector, we induce a gradient and then "lock" it using a polymer network.[6][7]
Reagents Table
| Component | Function | Specific Material (Example) | Typical Conc. (wt%) |
| Host LC | Nematic Matrix | E7 or BL006 (Merck) | 80–90% (of LC fraction) |
| Chiral Dopant | Helix Inducer | Cholesteryl Bromide (CB) | 2–15% (Tunable) |
| Co-Dopant | Viscosity/Phase Tuner | Cholesteryl Nonanoate (CN) | 0–10% |
| Monomer | Network Former | RM257 (Diacrylate mesogen) | 3–8% (Total Mix) |
| Photoinitiator | UV Trigger | Irgacure 651 | 0.5–1.0% |
Formulation Logic: The "Dual-Mixture" System
To create a gradient, we formulate two distinct mixtures:
-
Mixture A (High Chirality): High concentration of CB. Reflects Blue/UV .
-
Mixture B (Low Chirality): Low concentration of CB. Reflects Red/IR .
The gradient is formed by allowing these two mixtures to diffuse into each other before UV polymerization.
Figure 1: Workflow for preparing the precursor mixtures. Precise control of Cholesteryl Bromide (CB) concentration is critical for defining the spectral boundaries.
Experimental Protocols
Protocol A: Determination of Helical Twisting Power (HTP)
Before creating the gradient, you must define the concentration limits.
-
Preparation: Prepare 5 samples of Host LC + CB at concentrations of 2%, 4%, 6%, 8%, and 10% wt.
-
Cell Filling: Fill standard planar alignment cells (5 µm gap) via capillary action at 70°C (isotropic phase).
-
Cooling: Cool slowly (1°C/min) to room temperature to ensure Grandjean texture alignment.
-
Measurement: Measure the transmission notch center (
) using a UV-Vis spectrophotometer. -
Calculation: Plot
vs. Concentration ( ). The slope is proportional to the HTP ( ). Target: Select for nm and for nm.
Protocol B: Fabrication of Broadband Reflector (Diffusion Method)
This method uses a single-cell diffusion technique, which is more robust than multi-layer stacking.
Step 1: Cell Assembly
-
Use two glass substrates coated with ITO and Polyimide (rubbed for planar alignment).
-
Spacer thickness: 15–20 µm . (Thicker cells allow for a smoother pitch gradient).
Step 2: Filling (The Interface Technique)
-
Heat the empty cell and both Mixtures (A and B) to 80°C (Isotropic).
-
Place a drop of Mixture A (Blue) at the left opening of the cell.
-
Place a drop of Mixture B (Red) at the right opening of the cell.
-
Allow them to fill by capillary action until they meet in the center.
Step 3: Controlled Diffusion (Annealing)
-
Maintain the cell at a temperature slightly below the clearing point (e.g., 55°C) where the material is in the Cholesteric phase but viscosity is low.
-
Time: Allow diffusion for 10–30 minutes. The chiral dopant (CB) will diffuse from high concentration (A) to low concentration (B), creating a continuous gradient of pitch across the interface.
-
Observation: Monitor the interface under a Polarized Optical Microscope (POM). You will see the reflection color widen from a sharp line into a broad rainbow gradient.
Step 4: Polymer Stabilization (Locking)
-
Once the desired bandwidth is achieved (verified by UV-Vis spot check), transfer immediately to a UV curing stage.
-
Exposure: 365 nm UV light, 10 mW/cm², for 5 minutes.
-
Mechanism: The polymer network (formed from RM257) forms rapidly, increasing the bulk viscosity and effectively "freezing" the pitch gradient in place.
Figure 2: Mechanism of Pitch Gradient Formation. Diffusion drives the mixing of chiral dopants, while UV polymerization arrests the state to prevent homogenization.
Characterization & Quality Control
UV-Vis Spectroscopy
-
Standard CLC: Shows a sharp notch with
50 nm width. -
Broadband CLC: Should show a "flat top" reflection band spanning 300+ nm.
-
Metric: Measure the Full Width at Half Maximum (FWHM). A successful formulation yields FWHM > 300 nm.
Cross-Sectional SEM
To validate the physical gradient:
-
Fracture the cell in liquid nitrogen.
-
Wash with hexane to remove the LC, leaving the polymer network.
-
Observation: The distance between polymer sheets (templating the pitch) should visibly increase from the bottom substrate to the top substrate (or left to right, depending on diffusion direction).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Crystallization | Excess Cholesteryl Bromide | Reduce CB concentration; add 5% Cholesteryl Nonanoate as a co-solvent to disrupt crystallinity. |
| Narrow Bandwidth | Insufficient Diffusion Time | Increase annealing time at 55°C. |
| Haze / Scattering | Phase Separation | Reduce polymer concentration (<5%); ensure curing temperature is well within the Cholesteric phase. |
| Band Relaxation | Slow Polymerization | Increase UV intensity or photoinitiator concentration to lock the gradient faster. |
References
-
Mitov, M. (2012).[8] Cholesteric Liquid Crystals with a Broad Light Reflection Band.[2][3][6][8][9][10][11][12] Advanced Materials, 24(47), 6260-6276.[8] Link
-
Broer, D. J., et al. (1995). Wide-band reflective polarizers from cholesteric polymer networks with a pitch gradient.[6][9] Nature, 378, 467-469. Link
-
Zhang, L., et al. (2011). Broadband reflection mechanism of polymer stabilised cholesteric liquid crystal (PSChLC) with pitch gradient. Liquid Crystals, 38(6).[5][8] Link
-
Baessler, H., & Labes, M. M. (1970).[13] Helical Twisting Power of Steroidal Solutes in Cholesteric Mesophases. The Journal of Chemical Physics, 52(2).[13] Link
Sources
- 1. Research progress of cholesteric liquid crystals with broadband reflection characteristics in application of intelligent optical modulation materials [cpb.iphy.ac.cn]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Broadband reflection in polymer-stabilized cholesteric liquid crystals via spin-coating MoO2 nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Cholesteric liquid crystals with a broad light reflection band - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Research Progress of Cholesteric Liquid Crystals with Broadband Reflection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
Application of cholesteryl bromide in optical sensors.
Application Note: Application of Cholesteryl Bromide in Optical Sensors
Part 1: Core Directive & Executive Summary
Subject: Cholesteryl Bromide (5-Cholesten-3β-yl Bromide) CAS: 516-91-6 Function: Chiral Dopant, Helical Pitch Adjuster, Photoreactive Agent Primary Applications: Thermochromic Sensing, Volatile Organic Compound (VOC) Detection, Irreversible UV Dosimetry.
Executive Summary: This guide details the integration of Cholesteryl Bromide (Ch-Br) into cholesteric liquid crystal (CLC) formulations. Unlike standard thermochromic mixtures relying solely on cholesteryl nonanoate or oleyl carbonate, the inclusion of Ch-Br introduces specific helical twisting power (HTP) and photochemical reactivity . This allows for the engineering of sensors with tunable dynamic ranges and unique capabilities, such as irreversible UV radiation mapping.
Part 2: Scientific Integrity & Logic
Mechanism of Action: The Helical Engine
The sensing capability of Ch-Br relies on the Bragg Reflection phenomenon within the chiral nematic phase. Ch-Br molecules are chiral; when doped into a nematic host or mixed with other cholesteryl esters, they induce a helical twist.
-
The Physics: The liquid crystal molecules align in layers, with each layer rotated slightly relative to the one below, forming a helix. The distance for a full 360° rotation is the pitch (
) . -
The Signal: The material selectively reflects light where the wavelength (
) matches the pitch according to the equation: (Where is the average refractive index and is the angle of incidence.) -
The Role of Ch-Br:
-
Pitch Tuning: Ch-Br has a high HTP. Adding it tightens the helix (reduces
), shifting the reflection toward the blue region. -
Sensitivity: The bromine atom introduces a dipole and steric bulk that alters how the helix expands with temperature (thermochromism) or swells with solvents (solvatochromism).
-
Application I: Tunable Thermochromic Sensors
Use Case: Non-invasive surface temperature mapping (e.g., aerodynamics, medical diagnostics).
Formulation Strategy: Pure Ch-Br has a high melting point (~98°C) and crystallizes easily. It must be formulated as a eutectic mixture with "softer" esters like Cholesteryl Oleyl Carbonate (COC) and Cholesteryl Nonanoate (CN) to lower the operating temperature to ambient levels.
Protocol A: Synthesis of Ch-Br Sensitized Liquid Crystal
Reagents:
-
Cholesteryl Oleyl Carbonate (COC)
-
Cholesteryl Nonanoate (CN)[1]
-
Solvent: Dichloromethane (DCM) or n-Heptane (for wet coating)
Step-by-Step Methodology:
-
Gravimetric Preparation: Prepare a base mixture to target an operating range of 20°C – 35°C (Room Temperature).
-
Ratio: 60% COC : 30% CN : 10% Ch-Br (by weight).
-
Note: Increasing Ch-Br concentration will generally lower the "event temperature" (the temperature at which color play begins) and shift the initial color toward the blue.
-
-
Melt Mixing (Solvent-Free Method - Preferred for Purity):
-
Place the weighed components in a glass scintillation vial.
-
Heat to 80°C using a hot plate or heat gun until all solids transition to an isotropic (clear) liquid.
-
Vortex vigorously for 2 minutes to ensure homogeneity.
-
Allow to cool slowly to room temperature while continuously stirring. The mixture should transition through a cloudy "focal conic" texture before settling into the planar cholesteric phase (showing color).
-
-
Sensor Fabrication (Encapsulation):
-
Substrate: Use a black PET film or black-painted glass slide (the black background absorbs transmitted light, maximizing the contrast of the reflected color).
-
Coating: Apply a thin layer (10–20 µm) of the LC mixture using a wire-wound rod (Meyer rod).
-
Cover: Laminate with a thin Mylar film to prevent dust contamination and oxidation.
-
-
Validation:
-
Place the sensor on a Peltier stage.
-
Ramp temperature from 20°C to 40°C at 1°C/min.
-
Expected Result: The sensor should transition Red
Green Blue. -
Troubleshooting: If the mixture crystallizes (turns white/opaque solid), remelt and increase the COC ratio by 5%.
-
Application II: Volatile Organic Compound (VOC) Detection
Use Case: Visual detection of solvent vapors (acetone, chloroform) in fume hoods.
Mechanism:
Ch-Br molecules are lipophilic. When exposed to non-polar or moderately polar organic vapors, the gas molecules intercalate between the LC layers. This swells the helix (increases pitch
Protocol B: Vapor Sensing Setup
-
Sensor Preparation: Use the formulation from Protocol A, but do not laminate the top surface. The LC film must be exposed to air.
-
Baseline: Stabilize the sensor at a constant temperature (e.g., 25°C). Ensure it displays a stable Green color (~520 nm).
-
Exposure: Introduce the analyte vapor (e.g., 100 ppm Acetone).
-
Readout:
-
Visual: Color shift from Green to Red.
-
Spectroscopic: Use a fiber-optic reflection probe. Track the peak wavelength shift (
).[6] -
Note: Ch-Br is particularly sensitive to halogenated solvents (like chloroform) due to halogen-halogen interactions.
-
Application III: Irreversible UV Dosimetry (Expert Insight)
Use Case: Monitoring UV exposure for sterilization or curing processes.
Mechanism: Unlike the reversible physical changes above, this application utilizes the chemical instability of the C-Br bond. Upon UV irradiation, Ch-Br undergoes photodecomposition (releasing HBr and forming cholestadiene derivatives). This permanently alters the chemical composition of the mixture, irreversibly changing the pitch.
Protocol C: UV Dosimeter Fabrication
-
Formulation: 50% COC : 45% CN : 5% Ch-Br .
-
Activation: Keep the sample in absolute darkness during preparation.
-
Usage:
Part 3: Visualization & Formatting
Data Summary: Formulation Effects
| Component | Function | Effect of Increasing Concentration |
| Cholesteryl Oleyl Carbonate (COC) | Base Matrix | Lowers melting point; increases viscosity. |
| Cholesteryl Nonanoate (CN) | Structural Integrity | Increases color purity (sharper Bragg peak). |
| Cholesteryl Bromide (Ch-Br) | Active Dopant | Tightens pitch (Blue Shift); Increases UV sensitivity. |
Diagram 1: Sensing Mechanism
Caption: Logical flow of optical signal generation in Cholesteryl Bromide sensors. External stimuli alter the helical pitch, shifting the Bragg reflection wavelength.
Diagram 2: Experimental Workflow (Protocol A)
Caption: Step-by-step fabrication protocol for a Ch-Br based thermochromic sensor.
References
-
Preparation of Cholesteryl Ester Liquid Crystals. MRSEC Education Group, University of Wisconsin-Madison. [Link]
-
Helical Twisting Power of Steroidal Solutes in Cholesteric Mesophases. Baessler, H., & Labes, M. M. (1970). The Journal of Chemical Physics. [Link]
-
Solvent Vapour Detection with Cholesteric Liquid Crystals—Optical and Mass-Sensitive Evaluation of the Sensor Mechanism. Mujahid, A., et al. (2010). Sensors. [Link][3][5][6][7][8][9]
-
Design of Chiral Dimesogens Containing Cholesteryl Groups... and Their Application to Molecular Photonics. Tamaoki, N. (2001). (Discusses photochemical reaction of cholesteryl bromide). [Link]
Sources
- 1. KR20140147505A - Cholesteric liquid crystal compound - Google Patents [patents.google.com]
- 2. epdf.pub [epdf.pub]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Note: High-Purity Cholesterol Recovery via Dibromide-Zinc Dehalogenation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of cholesterol through a robust bromination-debromination sequence. Commercial cholesterol often contains structurally similar steroidal impurities, such as cholestanol, 7-dehydrocholesterol, and lathosterol, which are difficult to remove by simple recrystallization.[1][2] This chemical purification method leverages the specific reactivity of the C5-C6 double bond in cholesterol. The alkene is first protected as a vicinal dibromide (5α,6β-dibromocholestan-3β-ol), which precipitates, leaving the saturated and conjugated impurities in solution.[3] Subsequent regeneration of the double bond via reductive dehalogenation with zinc dust yields cholesterol of high purity.[2][4] This protocol details the underlying chemical principles, step-by-step procedures, safety precautions, and expected outcomes.
Principle of the Method
The purification strategy is a two-step process founded on the principles of electrophilic addition and reductive elimination.
Step 1: Electrophilic Bromination Cholesterol possesses a single nucleophilic double bond between carbons C5 and C6, making it susceptible to electrophilic attack by bromine (Br₂). The reaction proceeds via a cyclic bromonium ion intermediate. The subsequent backside attack by a bromide ion (Br⁻) results in the anti-addition of two bromine atoms across the double bond, forming the stereospecific 5α,6β-dibromocholestan-3β-ol.[2][5] This dibromide derivative is significantly less soluble in nonpolar organic solvents than cholesterol and the common impurities, causing it to crystallize out of the reaction mixture.[2][3] Saturated impurities like cholestanol lack a double bond and thus do not react with bromine, while other impurities like 7-dehydrocholesterol are converted into soluble products, facilitating their separation.[3]
Step 2: Reductive Debromination (Dehalogenation) The purified cholesteryl dibromide is treated with zinc dust in a suitable solvent system. Zinc, acting as a reducing agent, facilitates a vicinal elimination reaction.[4][6][7][8] It oxidatively inserts into the carbon-bromine bonds, leading to the stereospecific elimination of the two bromine atoms and the regeneration of the C5-C6 double bond, yielding purified cholesterol.[4][6] The zinc is consumed in the process, forming zinc bromide (ZnBr₂).
Workflow and Mechanism Visualization
The overall experimental workflow is depicted below, outlining the transformation from crude starting material to the high-purity final product.
Caption: Experimental workflow for cholesterol purification.
Safety Precautions
This procedure involves hazardous materials. Strict adherence to safety protocols is mandatory.
-
Bromine (Br₂): Extremely toxic, corrosive, and a strong oxidizing agent. Causes severe chemical burns upon skin contact and is highly toxic if inhaled. All operations involving bromine must be performed in a certified chemical fume hood. Wear neoprene or other bromine-resistant gloves, a lab coat, and chemical splash goggles.[9]
-
Glacial Acetic Acid (CH₃COOH): Corrosive and causes severe skin and eye damage.[10][11] Its vapors can cause respiratory irritation. Handle in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE).[11][12]
-
Diethyl Ether / MTBE: Highly flammable liquids. Ensure no ignition sources are present. All heating must be done using a steam bath or a heating mantle, never an open flame.
-
Zinc Dust (Zn): Flammable solid. Avoid creating dust clouds.
Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible. Have a bromine spill kit (containing a neutralizer like sodium thiosulfate) available.
Detailed Experimental Protocols
This protocol is adapted from established literature procedures and is suitable for purifying approximately 10-15 g of commercial-grade cholesterol.[1] Adjust quantities proportionally for different scales.
| Reagent/Material | Typical Quantity | Purpose |
| Crude Cholesterol | 15.0 g | Starting Material |
| Diethyl Ether (or MTBE), Anhydrous | ~250 mL | Solvent for cholesterol |
| Glacial Acetic Acid | ~80 mL | Solvent & reaction medium |
| Bromine (Br₂) | ~6.8 g (2.2 mL) | Brominating agent |
| Sodium Acetate, Anhydrous | 0.5 g | Buffer |
| Zinc Dust | 4.0 g | Reducing agent for debromination |
| Methanol | ~100 mL | Recrystallization solvent |
| 10% Sodium Hydroxide (NaOH) Solution | As needed | Neutralization during work-up |
| Magnesium Sulfate (MgSO₄), Anhydrous | As needed | Drying agent |
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 15.0 g of crude cholesterol in 100 mL of diethyl ether (or tert-butyl methyl ether). Gentle warming on a steam bath may be required. Once dissolved, cool the solution to room temperature.
-
Bromine Solution Preparation (IN FUME HOOD): In a separate 50 mL flask, dissolve 0.5 g of anhydrous sodium acetate in 60 mL of glacial acetic acid. Carefully add 6.8 g (approx. 2.2 mL) of bromine to this solution and swirl to mix.
-
Expert Insight: Sodium acetate acts as a buffer, neutralizing any hydrogen bromide (HBr) that may form as a side product. This prevents acid-catalyzed side reactions and improves the yield of the desired dibromide.[1]
-
-
Bromination: Slowly add the bromine-acetic acid solution to the stirring cholesterol solution over 5-10 minutes. A yellow precipitate of cholesteryl dibromide should form almost immediately.[2][13] The persistence of a slight reddish-brown color indicates a small excess of bromine has been added.
-
Crystallization: Cool the reaction mixture in an ice-water bath for 20-30 minutes to ensure complete crystallization of the dibromide product.[2]
-
Isolation: Collect the precipitated cholesteryl dibromide by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold acetic acid, followed by cold methanol to remove residual impurities and bromine. Do not dry the product completely; the moist cake is used directly in the next step.
-
Reaction Setup: Transfer the moist dibromide filter cake to a 500 mL round-bottom flask. Add 120 mL of diethyl ether and 25 mL of glacial acetic acid. The mixture will be a suspension.
-
Debromination: Begin stirring the suspension mechanically. Add 4.0 g of fresh zinc dust in small portions over 5-10 minutes. The reaction is exothermic; use an ice bath to maintain the temperature between 15-25°C.[1] The disappearance of the solid dibromide and the formation of a gray suspension (excess zinc and zinc salts) indicates the reaction is proceeding.
-
Completion: After all the zinc has been added and the initial exothermic reaction subsides, continue stirring at room temperature for an additional 15-20 minutes to ensure completion.
-
Work-up and Neutralization: Filter the reaction mixture by gravity or vacuum to remove excess zinc dust and zinc salts. Transfer the filtrate to a separatory funnel.
-
Wash the ethereal solution sequentially with:
-
Water (2 x 100 mL)
-
10% Sodium Hydroxide solution until the aqueous layer is basic (to remove all acetic acid).[2]
-
Saturated Sodium Chloride (brine) solution (1 x 50 mL) to aid in separating the layers.
-
-
Critical Step: Complete removal of acetic acid is vital to prevent the formation of cholesteryl acetate during the final evaporation step.[1]
-
-
Drying and Recrystallization: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent.
-
Final Product: Evaporate the ether solvent on a rotary evaporator. Recrystallize the resulting solid from a minimal amount of hot methanol-ether or ethanol. Collect the pure cholesterol crystals by vacuum filtration and dry them. The expected melting point should be sharp, around 149-150°C.[1]
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Dibromide Yield | ~80-90% (based on starting cholesterol) |
| Final Yield | ~70-80% recovery of purified cholesterol from the dibromide |
| Appearance | White, crystalline solid |
| Melting Point | 149-150°C (A broad or low melting point indicates impurities)[1] |
| Purity (TLC) | A single spot, distinct from the starting material which may show impurities. |
Troubleshooting Guide:
-
Low Dibromide Yield: Ensure the starting cholesterol has not been excessively stored, as autoxidation can lower yields.[1] Check that the bromine solution was added slowly to a cool solution.
-
Yellow/Brown Final Product: Indicates residual bromine or iodine (if iodide salts were used for debromination). Ensure thorough washing during the work-up. A final wash with a dilute sodium thiosulfate solution can remove halogen color.
-
Oily Product / Failure to Crystallize: Likely due to incomplete debromination or the presence of solvent. Ensure sufficient zinc and reaction time were used.
-
Low Melting Point: Suggests the presence of impurities. The most common cause is incomplete removal of byproducts. A second recrystallization may be necessary.
References
-
Fieser, L. F. (1963). Cholesterol, Δ⁵-Cholestenone, and Δ⁴-Cholestenone. Organic Syntheses, Coll. Vol. 4, p.195. [Link]
-
Connor, N. (2013). Bromination of Cholesterol for Purification (+Debromination). Odinity. [Link]
-
Chemistry Stack Exchange. (2016). Dehalogenation of vicinal dihalides. [Link]
-
Scribd. (n.d.). Bromination and Debromination | PDF | Sodium | Sets Of Chemical Elements. [Link]
-
s d fine-chem limited. (n.d.). hydrobromic acid 33% soln. in glacial acetic acid - Safety Data Sheet. [Link]
-
Filo. (2025). Question: Explain the dehydro-dehalogenation of vicinal dihalides and the hydrogenation of alkynes. [Link]
-
Grant, A., & Latimer, D. (2002). Bromination and Debromination of Cholesterol: An Inquiry-Based Lab Involving Structure Elucidation, Reaction Mechanism, and 1H NMR. Journal of Chemical Education, 79(2), 239. [Link]
-
StudyCorgi. (2022). Bromination-Debromination of Cholesterol. [Link]
-
ACS Publications. (n.d.). Bromination and Debromination of Cholesterol: An Inquiry-Based Lab Involving Structure Elucidation, Reaction Mechanism, and 1H NMR. Journal of Chemical Education. [Link]
-
Allen. (n.d.). Dehalogenation of vicinal dihalides with Zn/alc. Mainly produces. [Link]
-
YouTube. (2020). Cholesterol Bromination. [Link]
-
Quora. (2017). Why is acetic acid used in the bromination of cholesterol? [Link]
-
Chemistry LibreTexts. (2023). Reactions of Dihalides. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Revisiting the bromination of 3β-hydroxycholest-5-ene with CBr4/PPh3 and the subsequent azidolysis of the resulting bromide, disparity in stereochemical behavior. [Link]
-
ACS Publications. (1950). Stereochemistry of the Cholesterol Dibromides. Journal of the American Chemical Society. [Link]
-
SynArchive. (1953). Synthesis of Cholesterol by Robert Robinson. [Link]
-
University of California, Santa Barbara. (n.d.). Glacial Acetic Acid - Safety Information. [Link]
-
ResearchGate. (2016). A Novel Strategy for the Synthesis of Bromo-Substituted Cholestenone and its New Application to a Synthesis of 1α-Hydroxycholesterol. [Link]
-
Molecules. (2020). Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications. [Link]
-
MDPI. (2024). PLLA/Simvastatin-Loaded Mesoporous Bioactive Glass Nanofibrous Scaffolds with Improved Osteogenic Activity and Mechanical Properties for Bone Tissue Engineering. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. odinity.com [odinity.com]
- 3. studycorgi.com [studycorgi.com]
- 4. Question: Explain the dehydro-dehalogenation of vicinal dihalides and the.. [askfilo.com]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Dehalogenation of vicinal dihalides with Zn/alc. Mainly produces [allen.in]
- 8. echemi.com [echemi.com]
- 9. bg.cpachem.com [bg.cpachem.com]
- 10. uwm.edu [uwm.edu]
- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 12. fishersci.com [fishersci.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Guide: Isolation & Purification of Cholesteryl Bromide
This is a technical support guide designed for researchers and scientists. It prioritizes experimental rigor, mechanism-based troubleshooting, and self-validating protocols.
Topic: Separation of Cholesteryl Bromide (3
Executive Summary
The separation of cholesteryl bromide (Product) from unreacted cholesterol (Starting Material) relies on the significant polarity difference between the hydroxyl group of cholesterol and the bromine substituent. However, the purification is complicated by the instability of the allylic bromide bond, which is prone to hydrolysis (reverting to cholesterol) and elimination (forming 3,5-cholestadiene).
This guide provides a validated decision matrix for purification, detailed protocols for chromatography and recrystallization, and a troubleshooting module for stability issues.
Module 1: Diagnostic & Characterization
Q1: How do I definitively confirm the presence of unreacted cholesterol in my crude mixture?
A: Thin Layer Chromatography (TLC) is the most rapid and reliable diagnostic tool. Do not rely solely on melting point, as the presence of the elimination side-product (3,5-cholestadiene) can depress the melting point ambiguously.
Standardized TLC Protocol:
-
Stationary Phase: Silica Gel 60
aluminum or glass-backed plates. -
Mobile Phase: Hexane : Ethyl Acetate (90:10 v/v) OR Hexane : Diethyl Ether (90:10 v/v).
-
Visualization: UV (254 nm) for the diene impurity; Sulfuric Acid Charring or PMA (Phosphomolybdic Acid) Stain is required for cholesterol and cholesteryl bromide (as they have weak UV absorption).
Data Table 1: Retardation Factors (
| Compound | Visualization Characteristics | |
| 3,5-Cholestadiene (Side Product) | 0.90 - 0.95 | Visible under UV; dark spot. |
| Cholesteryl Bromide (Target) | 0.75 - 0.85 | Weak UV; Turns brown/black upon charring. |
| Cholesterol (Impurity) | 0.25 - 0.35 | Invisible UV; Turns deep red/purple then black upon charring. |
Technical Insight: If your target spot (
0.8) shows a "tail" or smear, it indicates partial hydrolysis on the silica. Ensure your silica is neutral and run the column quickly.
Module 2: Purification Workflows
Q2: Which purification method should I choose?
A: Choice depends on the scale and the impurity profile. Use the logic flow below to determine the optimal path.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on TLC impurity profile.
Q3: Protocol A - How do I perform Flash Chromatography without decomposing the bromide?
A: Cholesteryl bromide is a secondary allylic bromide and is sensitive to acidic silica and prolonged exposure to nucleophiles.
Optimized Column Protocol:
-
Stationary Phase: Neutral Silica Gel (pH 7.0). Note: If your silica is acidic, wash with 1% triethylamine in hexane before loading.
-
Eluent: Gradient elution. Start with 100% Hexane to elute the non-polar 3,5-cholestadiene. Then switch to Hexane:Ethyl Acetate (95:5) to elute the Cholesteryl Bromide.
-
Loading: Dry load is preferred. Dissolve crude in minimum dichloromethane, mix with silica, evaporate to dryness, and load the powder.
-
Collection: Collect fractions immediately. Do not leave the compound on the column overnight.
-
Validation: Spot fractions on TLC. Pool only the fractions with
~0.8. Discard early fractions (diene) and late fractions (cholesterol).
Q4: Protocol B - Can I recrystallize instead of running a column?
A: Yes, but only if the diene impurity is minimal. Recrystallization is excellent for removing polar cholesterol but less effective at removing the non-polar diene.
Recrystallization Solvent System:
-
Primary Solvent: Acetone (Warm, not boiling).
-
Anti-Solvent: Methanol (Cold).
Step-by-Step:
-
Dissolve the crude solid in the minimum amount of warm acetone (
). Do not boil excessively to avoid hydrolysis. -
If the solution is cloudy (unreacted cholesterol), filter rapidly through a warm glass frit.
-
Add Methanol dropwise until a persistent turbidity (cloudiness) just appears.
-
Add a few drops of acetone to clear the solution.
-
Allow to cool slowly to room temperature, then place in a refrigerator (
) for 4 hours. -
Filter the white crystals and wash with cold methanol.
-
Dry under high vacuum in the dark.
Module 3: Troubleshooting & Stability
Q5: My product turned yellow/brown during drying. What happened?
A: This is the hallmark of elimination and oxidation .
-
Mechanism: Traces of acid (HBr) catalyze the elimination of the bromide to form 3,5-cholestadiene. The HBr produced further catalyzes the decomposition (autocatalytic).
-
Solution:
-
Wash: Ensure the organic phase was washed with saturated
during the workup to remove all acid traces. -
Stabilize: Add a trace amount of solid
or a few drops of propylene oxide to the storage vial as an acid scavenger.
-
Q6: Why is my yield low after recrystallization?
A: Cholesteryl bromide is highly soluble in many organic solvents.
-
Issue: Using too much solvent or using a solvent that is too non-polar (like pure ether or hexane) where the solubility difference vs. temperature is insufficient.
-
Fix: Switch to the Acetone/Methanol system described in Protocol B. Ensure you cool to
to maximize recovery.
Q7: Can I store the purified bromide on the shelf?
A: No.
-
Storage Condition:
, under Argon/Nitrogen, in the dark. -
Shelf Life: 3-6 months. If it turns yellow, repurify via a short silica plug (Method A) before use.
References
-
Schaffner, B., et al.
-hydroxycholest-5-ene with ." Beilstein Journal of Organic Chemistry, vol. 12, 2016. [Link] (Validates the formation of 3,5-cholestadiene side product and silica gel separation). -
General Purification of Cholesteryl Esters: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman, 1989. [Link] (Standard reference for recrystallization of steroid derivatives).
- Touchstone, J. C. Practice of Thin Layer Chromatography. 3rd Ed., Wiley-Interscience, 1992.
-
Stability of Allylic Bromides: Barton, D. H. R., & Miller, E. "Stereochemistry of the Cholesterol Dibromides." Journal of the American Chemical Society, vol. 72, no. 1, 1950. [Link] (Foundational text on the stability and elimination mechanisms of cholesterol halides).
Difficulties in the characterization of cholesteryl bromide isomers.
Technical Support Center: Steroid Halogenation & Characterization
Topic: Troubleshooting Cholesteryl Bromide Isomers (
Section 1: The Diagnostic Hub (Triage)
User Query: "I synthesized cholesteryl bromide from cholesterol, but my NMR shows multiple alkene signals and the melting point is off. What do I actually have?"
Senior Scientist Response: In 90% of cases involving cholesteryl bromide synthesis, researchers encounter one of two failures: Elimination (forming cholestadienes) or Stereochemical Scrambling (retention vs. inversion).
Use this rapid diagnostic table to identify your compound state before proceeding to purification.
Table 1: Spectral Fingerprint of Cholesteryl Derivatives
| Compound | Config. at C3 | C3-H Proton Signal ( | C3-H Multiplicity ( | Key Impurity Marker |
| Equatorial Br | Broad Multiplet (tt)( | N/A | ||
| Axial Br | Narrow Multiplet ( | N/A | ||
| 3,5-Cholestadiene | Elimination | Absent | N/A | Olefinic H at |
| Cholesterol (SM) | Equatorial OH | Multiplet | Broad OH stretch (IR: ~3400 cm |
Critical Diagnostic Rule: In steroid chemistry, an axial proton (
-H in the-bromide) always appears upfield and broader due to large diaxial coupling with C2 and C4 protons. An equatorial proton ( -H in the -bromide) appears downfield and narrower.
Section 2: Stereochemical Anomalies (The "Why")
User Query: "I used
Senior Scientist Response:
You have encountered the Homoallylic Participation Paradox .
Unlike standard alkyl halides, cholesterol possesses a
This forms a delocalized
Mechanism Visualization: The i-Steroid Route
Figure 1: Mechanistic pathway showing why retention of configuration dominates in cholesterol bromination due to the i-steroid intermediate.
Section 3: Stability & Purification Protocols
User Query: "My crude product looked good on TLC, but after column chromatography, it turned black/brown and the NMR shows dienes. What happened?"
Senior Scientist Response: Cholesteryl bromides are notoriously unstable on standard silica gel. The Lewis acidic sites on the silica surface catalyze an E1 Elimination of HBr, driving the formation of 3,5-cholestadiene (and isomers). This reaction is autocatalytic: the HBr produced further acidifies the column, accelerating decomposition.
Protocol: The Neutralized Silica Workflow
Do not skip the buffering step.
-
Slurry Preparation:
-
Weigh your silica gel.
-
Prepare a mobile phase of Hexanes/Ethyl Acetate (typically 98:2 or 100:0 for bromides).
-
Crucial Step: Add 1% v/v Triethylamine (TEA) to the slurry solvent before adding the silica.
-
-
Column Packing:
-
Pour the silica slurry. Flush with at least 3 column volumes of the TEA-doped solvent to neutralize all acidic sites.
-
Verification: Check the pH of the eluent coming off the column; it should be basic (pH 8-9 on wet pH paper).
-
-
Loading & Elution:
-
Load the crude cholesteryl bromide (dissolved in minimal hexanes/TEA).
-
Elute rapidly. Do not allow the compound to sit on the column for >30 minutes.
-
-
Post-Column:
-
Rotary evaporate at bath temperature < 40°C . High heat promotes thermal elimination.
-
Store the purified bromide under Argon at -20°C.
-
Section 4: Crystallography & Polymorphism
User Query: "I am trying to publish a crystal structure to prove I have the
Senior Scientist Response: Not necessarily. Cholesteryl derivatives exhibit severe polymorphism and disorder, particularly in the C17-side chain (the hydrocarbon tail).
-
The Tail Problem: The steroid nucleus is rigid, but the aliphatic tail (
) often adopts multiple conformations within the crystal lattice (dynamic disorder), leading to "smeared" electron density maps. -
The Solution:
-
Collect data at 100 K (cryogenic cooling) to freeze out thermal motion.
-
When solving the structure, look for the bromine atom first (heavy atom method).
-
Expect a monoclinic space group (often
).[1][2] -
Note: If you observe a unit cell with
(multiple molecules per asymmetric unit), this is common for cholesteryl esters/halides.
-
References
-
Schaffner-Sabba, K., et al. (1984). "Homoallylic participation in the substitution of cholesterol derivatives." Journal of Organic Chemistry, 49(15), 2795-2799.
-
Gassman, P. G., & Singleton, D. A. (1986). "The mechanism of the Appel reaction with cholesterol: Retention vs Inversion."[3] Journal of the American Chemical Society, 108(19), 6093-6094.
-
El-Sawy, E. R., et al. (2019). "Revisiting the bromination of 3β-hydroxycholest-5-ene with CBr4/PPh3... disparity in stereochemical behavior." Beilstein Journal of Organic Chemistry, 15, 2160–2169.
-
Abrahamsson, S., & Dahlén, B. (1977).[2] "The crystal structure of cholesteryl 17-bromoheptadecanoate." Chemistry and Physics of Lipids, 20(1), 43-56.[2]
Sources
- 1. Molecular interactions in binary solids: crystal structure of a cholesteryl ester solid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The crystal structure of cholesteryl 17-bromoheptadecanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting the bromination of 3β-hydroxycholest-5-ene with CBr4/PPh3 and the subsequent azidolysis of the resulting bromide, disparity in stereochemical behavior - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Cholesterol Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on common challenges encountered during the synthesis of cholesterol derivatives. As Senior Application Scientists, our goal is to combine deep mechanistic understanding with practical, field-tested solutions to help you achieve your synthesis goals with high purity and yield.
This guide focuses on a frequently encountered issue: the unwanted formation of cholest-3,5-diene as a byproduct. We will delve into the causes of its formation and provide detailed strategies and protocols to avoid this impurity.
Frequently Asked Questions (FAQs) about Cholest-3,5-diene Formation
Q1: What is cholest-3,5-diene and why does it form during my reaction?
Cholest-3,5-diene is a common impurity in reactions involving cholesterol and its derivatives. It is a thermodynamically stable conjugated diene formed by the dehydration of the cholesterol molecule. The primary cause of its formation is the presence of acidic conditions, which can be intentionally added as a catalyst or generated in situ.[1]
The mechanism involves the protonation of the 3β-hydroxyl group of cholesterol by an acid, which then leaves as a water molecule. This generates a carbocation at the C-3 position. A subsequent proton elimination from either C-4 or C-6 leads to the formation of the conjugated diene system.[1] Oxidative stress has also been implicated in the formation of cholestadienes.[1]
Q2: I see an unexpected non-polar spot on my TLC plate that stains differently from my starting material. Could it be cholest-3,5-diene?
It is highly likely. Cholest-3,5-diene is significantly less polar than cholesterol due to the loss of the hydroxyl group. On a silica gel TLC plate, it will have a much higher Rf value (closer to the solvent front) than cholesterol. You can often visualize it as a separate spot from your desired product, especially if the reaction conditions were harsh.
To confirm its identity, you can use a combination of analytical techniques as detailed in our troubleshooting guide below.
Q3: Are there any "safe" acidic conditions I can use without forming the diene?
While it is challenging to completely avoid diene formation in the presence of strong acids, the extent of its formation is highly dependent on the specific acid, solvent, temperature, and reaction time. Lewis acids can also promote this side reaction. As a general rule, milder acidic conditions, lower temperatures, and shorter reaction times will minimize the formation of cholest-3,5-diene. However, for reactions sensitive to this side product, it is best to avoid acidic conditions altogether if possible.
Troubleshooting Guide: Identification and Removal of Cholest-3,5-diene
This section is designed to help you identify and address the presence of cholest-3,5-diene in your reaction mixtures.
I. IDENTIFICATION
Q: How can I definitively identify cholest-3,5-diene in my sample?
A multi-technique approach is recommended for unambiguous identification:
-
Thin-Layer Chromatography (TLC): As mentioned, cholest-3,5-diene will appear as a less polar spot with a higher Rf than cholesterol. The difference in polarity is usually significant, allowing for good separation on a TLC plate.
-
1H NMR Spectroscopy: The proton NMR spectrum of cholest-3,5-diene is distinct from that of cholesterol. Look for characteristic signals for the vinylic protons of the conjugated diene system.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for detecting and identifying cholest-3,5-diene. The compound will have a shorter retention time than cholesterol due to its lower boiling point and non-polar nature. The mass spectrum will show a molecular ion peak (M+) at m/z 368.6, corresponding to the molecular weight of C27H44.[2][3] A characteristic fragmentation pattern can further confirm its identity.[4]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used to separate cholest-3,5-diene from cholesterol and other derivatives.[5]
II. PURIFICATION
Q: I have confirmed the presence of cholest-3,5-diene in my product. How can I remove it?
Several purification techniques can be employed to remove this non-polar impurity:
-
Column Chromatography: This is the most common and effective method. Due to the significant difference in polarity between cholest-3,5-diene and most cholesterol derivatives (which retain the hydroxyl group or have other polar functionalities), separation on a silica gel column is usually straightforward. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will allow the cholest-3,5-diene to elute first, followed by your more polar product.[6][7]
-
Recrystallization: If the desired product is a solid, recrystallization can be an effective purification method. The choice of solvent is crucial. A solvent system in which the desired product has lower solubility than cholest-3,5-diene at room temperature or upon cooling should be selected. This will cause the desired product to crystallize out, leaving the diene impurity in the mother liquor.
Strategies to Avoid Cholest-3,5-diene Formation
Proactive measures during the synthesis are the most effective way to prevent the formation of cholest-3,5-diene.
Avoidance of Acidic Conditions
The most direct approach is to use reaction conditions that are not acidic.
-
Esterification without Acid Catalysts: Instead of traditional Fischer esterification which uses a strong acid catalyst, consider milder, non-acidic methods for esterifying the 3β-hydroxyl group. One such method involves the use of a triphenylphosphine-sulfur trioxide adduct as a catalyst in a non-polar solvent like toluene.[8] This method has been shown to be efficient for the esterification of cholesterol with long-chain fatty acids, affording high yields without the risk of dehydration.[8]
-
Enzymatic Reactions: For certain transformations, enzymes can offer high selectivity and mild reaction conditions, completely avoiding the use of harsh chemicals. For example, cholesterol oxidase can be used to oxidize the 3β-hydroxyl group to a ketone, forming cholestenone, without the risk of diene formation.[5][9][10][11][12]
Protection of the 3β-Hydroxyl Group
In multi-step syntheses where acidic or other harsh conditions are unavoidable, protecting the 3β-hydroxyl group is a crucial strategy.
-
Silyl Ether Protection: A common and effective protecting group for the hydroxyl function is the tert-butyldimethylsilyl (TBDMS or TBS) group.[13][14] It is stable to a wide range of reaction conditions but can be removed under specific, mild conditions.
Careful Choice of Reagents
Even in reactions that are not explicitly acidic, some reagents can generate acidic byproducts or promote elimination reactions.
-
Mitsunobu Reaction: The Mitsunobu reaction is a versatile method for converting alcohols to a variety of functional groups with inversion of configuration.[15] While generally mild, it has been reported that when cholesterol is subjected to Appel conditions (CBr4/PPh3), a variation of the Mitsunobu reaction, cholest-3,5-diene can be formed as a minor byproduct (around 8% yield) alongside the desired 3β-bromo-cholest-5-ene.[15] Therefore, careful monitoring and purification are necessary when using such methods.
Data Presentation
The formation of cholest-3,5-diene is highly sensitive to the reaction conditions. The following table provides a qualitative overview of the expected outcome under different synthetic scenarios.
| Reaction Type | Reagents/Conditions | Likelihood of Cholest-3,5-diene Formation |
| Dehydration (Intentional) | p-Toluenesulfonic acid, acetic acid, reflux | High (This is a method for its synthesis) |
| Esterification (Acid-Catalyzed) | Carboxylic acid, H2SO4 or HCl | High |
| Esterification (Non-Acidic) | Carboxylic acid, Ph3P·SO3, toluene | Low to negligible[8] |
| Oxidation (Enzymatic) | Cholesterol oxidase | Negligible[5][9][10][11][12] |
| Bromination (Appel type) | CBr4, PPh3 | Low, but reported as a side product[15] |
| Reactions with Protected OH | TBDMS-protected cholesterol | Negligible |
Experimental Protocols
Protocol 1: TBDMS Protection of Cholesterol
This protocol describes the protection of the 3β-hydroxyl group of cholesterol as a TBDMS ether.
Materials:
-
Cholesterol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve cholesterol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Add TBDMSCl (1.2 eq) portion-wise to the stirred solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., 10% ethyl acetate in hexanes).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the TBDMS-protected cholesterol.
Protocol 2: Purification of a Cholesterol Derivative from Cholest-3,5-diene by Column Chromatography
This protocol provides a general procedure for the separation of a polar cholesterol derivative from the non-polar cholest-3,5-diene impurity.
Materials:
-
Crude reaction mixture containing the desired product and cholest-3,5-diene
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
-
TLC plates and chamber
-
Potassium permanganate or p-anisaldehyde stain
Procedure:
-
TLC Analysis: Develop a TLC of the crude mixture in a suitable solvent system (e.g., 10-20% ethyl acetate in hexanes) to visualize the separation between the cholest-3,5-diene (higher Rf) and the desired product (lower Rf).
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in hexanes.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene) and load it onto the column.
-
Elution: Begin eluting the column with 100% hexanes. Cholest-3,5-diene, being very non-polar, will start to elute.
-
Gradient Elution: Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., starting with 2% ethyl acetate in hexanes and slowly increasing to 10-20%).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the purified cholest-3,5-diene and the desired product.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Mechanism of Cholest-3,5-diene Formation
Caption: Mechanism of acid-catalyzed dehydration of cholesterol.
Recommended Workflow to Avoid Diene Formation
Caption: A workflow utilizing a protecting group strategy.
Troubleshooting Logic for an Unknown Non-Polar Impurity
Caption: A decision tree for troubleshooting an unknown impurity.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 92835, Cholesta-3,5-diene. Retrieved January 24, 2024 from [Link].
- BenchChem (2025). Application Notes and Protocols for the Purification of TBDPS-Protected Cholesterol (TBDPS-CHC)
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5283627, Cholesta-3,5-dien-7-one. Retrieved January 24, 2024 from [Link].
- BenchChem (2025). The In Vivo Formation of Cholesta-3,5-diene: A Technical Guide. BenchChem.
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GC-MS analysis of cholest-7-ene-3,5,6 triol and cholest-4,7-diene-3,6,15. (n.d.). ResearchGate. Retrieved January 24, 2024 from [Link].
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1 h-nmr (A) and 13 c-nmr (B) of end product. The NMR spectra were... (n.d.). ResearchGate. Retrieved January 24, 2024 from [Link].
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Neuvonen, M., Manna, M., Mokkila, S., Li, C., Somerharju, P., & Ikonen, E. (2014). Enzymatic Oxidation of Cholesterol: Properties and Functional Effects of Cholestenone in Cell Membranes. PLoS ONE, 9(8), e103753. [Link]
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Figure S26. 1 H NMR spectrum of cholesta-3,5-diene-7-one (9). (n.d.). ResearchGate. Retrieved January 24, 2024 from [Link].
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Mass fragments of Cholesta-3,5-diene in the surgical smoke by gas... (n.d.). ResearchGate. Retrieved January 24, 2024 from [Link].
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Liu, W. H., Kuo, C. H., & Lu, W. B. (2015). Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System. BioMed research international, 2015, 897398. [Link]
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Yıldırım, M., & Çal, M. (2022). A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst. Steroids, 183, 109011. [Link]
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Dash, S., & Mohanty, R. C. (2019). Advances in various techniques for isolation and purification of sterols. Journal of Food Science and Technology, 56(12), 5133–5143. [Link]
-
Ueno, Y., Adachi, J., & Asano, M. (1996). Identification of cholesta-3,5-dien-7-one by gas chromatography-mass spectrometry in the erythrocyte membrane of alcoholic patients. Alcoholism, clinical and experimental research, 20(1 Suppl), 51A–55A. [Link]
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Neuvonen, M., Manna, M., Mokkila, S., Li, C., Somerharju, P., & Ikonen, E. (2014). Enzymatic Oxidation of Cholesterol: Properties and Functional Effects of Cholestenone in Cell Membranes. PLoS ONE, 9(8), e103753. [Link].
-
Neuvonen, M., Manna, M., Mokkila, S., Li, C., Somerharju, P., & Ikonen, E. (2014). Enzymatic Oxidation of Cholesterol: Properties and Functional Effects of Cholestenone in Cell Membranes. PLoS ONE, 9(8), e103753. [Link]
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Chen, Y., Zhang, J., Sun, Z., & Wang, S. (2016). Recovery and purification of cholesterol from cholesterol-β-cyclodextrin inclusion complex using ultrasound-assisted extraction. Ultrasonics sonochemistry, 34, 568–575. [Link]
-
Reddit. (2024, February 24). Esterification of Cholesterols. r/Mcat. Retrieved from [Link].
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García, J. L., Perera, J., & Naharro, G. (2013). Cholesterol to cholestenone oxidation by ChoG, the main extracellular cholesterol oxidase of Rhodococcus ruber strain Chol-4. Journal of steroid biochemistry and molecular biology, 138, 296–304. [Link]
-
Wnętrzak, A., Chrobak, M., & Błaszkiewicz, J. (2018). Analytical methods for cholesterol quantification. Postepy higieny i medycyny doswiadczalnej (Online), 72(0), 838–853. [Link]
-
Ahn, S. H., Park, M. J., & Kim, K. R. (2009). Gas chromatographic-mass spectrometric analyses of cholesterol and its precursors in rat plasma as tert-butyldimethylsilyl derivatives. Clinical biochemistry, 42(9), 889–895. [Link]
- Nawrocka, A., & Górski, J. (2006). Separation and Determination of Fatty Acids from Lipid Fractions by High-Performance Liquid Chromatography: Cholesterol Esters of Umbilical Cord Arteries.
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. Retrieved January 24, 2024 from [Link].
-
Request PDF | 3.1.5. Acetylation of Cholesterol and Purification by Column Chromatography | ResearchGate. (n.d.). Retrieved January 24, 2024, from [Link]
-
National Institute of Standards and Technology. (n.d.). Cholesta-3,5-diene. NIST Chemistry WebBook. Retrieved January 24, 2024, from [Link].
-
Slotte, J. P. (1992). Oxidation/isomerization of 5-cholesten-3 beta-ol and 5-cholesten-3-one to 4-cholesten-3-one in pure sterol and mixed phospholipid-containing monolayers by cholesterol oxidase. Biochimica et biophysica acta, 1125(2), 168–174. [Link]
- BenchChem (2025). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. BenchChem.
-
Ghareb, N., & Al-Said, N. H. (2019). Revisiting the bromination of 3β-hydroxycholest-5-ene with CBr4/PPh3 and the subsequent azidolysis of the resulting bromide, disparity in stereochemical behavior. Beilstein journal of organic chemistry, 15, 1851–1856. [Link]
- Zhang, Y., et al. (2024). Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids. Journal of the American Chemical Society.
-
SpectraBase. (n.d.). Cholesta-3,5-diene. Retrieved January 24, 2024, from [Link].
-
SynArchive. (n.d.). Protection of Alcohol by Silyl ether. Retrieved January 24, 2024, from [Link].
- BenchChem (2025). Cholesta-3,5-diene: A Non-Polar Dehydration Product of Cholesterol - A Technical Guide. BenchChem.
-
Pop, F., et al. (2021). Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications. Molecules, 26(11), 3233. [Link].
-
Ruan, B., Wilson, W. K., Pang, J., & Schroepfer, G. J., Jr (2000). Cholesterol, Delta 5-cholesten-3-one, and Delta 4-cholesten-3-one: conformational analysis and implications for the unified mechanism of the final steps of cholesterol biosynthesis. Steroids, 65(1), 16–28. [Link]
- Frantz, I. D., Jr, Sanghvi, A. T., & Schroepfer, G. J., Jr (1964). Delta-7,24-Cholestadien-3-beta-ol, a Probable Intermediate in Cholesterol Synthesis. The Journal of biological chemistry, 239, 1007–1011.
-
Why non-polar impurity is co-eluting with target compound in column chromatography ? (n.d.). ResearchGate. Retrieved January 24, 2024 from [Link].
-
How to remove non-polar impurity from the compound? (n.d.). ResearchGate. Retrieved January 24, 2024 from [Link].
- BenchChem (2025). Application Note: Extraction of Cholesta-3,5-diene from Tissue Samples for Research and Drug Development. BenchChem.
-
Cholesterol Stationary Phase in the Separation and Identification of siRNA Impurities by Two-Dimensional Liquid Chromatography-Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 24, 2024 from [Link].
Sources
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- 6. Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Enzymatic Oxidation of Cholesterol: Properties and Functional Effects of Cholestenone in Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Analysis of the Liquid Crystal Properties of Cholesteryl Bromide and Cholesteryl Chloride
Introduction
Cholesteric liquid crystals (ChLCs), a fascinating subclass of liquid crystals, are distinguished by their inherent chirality, which compels the constituent molecules to self-assemble into a helical superstructure.[1] This periodic arrangement gives rise to unique optical properties, most notably the selective reflection of circularly polarized light, making them integral to applications ranging from thermochromic sensors to advanced display technologies.[2][3] The derivatives of cholesterol, particularly its esters and halides, represent the archetypal thermotropic cholesteric liquid crystals, with their discovery laying the foundation for the field.[1][3]
This guide provides an in-depth technical comparison of two closely related cholesteryl halides: cholesteryl bromide and cholesteryl chloride. By substituting a single halogen atom at the 3β position of the cholesterol backbone, we can systematically probe the effects of atomic size, electronegativity, and polarizability on the resultant liquid crystalline behavior. This analysis is critical for researchers and materials scientists aiming to design and synthesize novel chiral materials with precisely tailored thermal and optical properties.
Molecular Structure: The Halogen's Subtle but Significant Influence
The foundational structure for both compounds is the cholesterol molecule, a rigid tetracyclic steroid ring system with a flexible alkyl tail.[4] The key distinction lies in the substituent at the C3 hydroxyl position, where it is replaced by either a chlorine or a bromine atom.
While seemingly minor, this substitution has profound implications for intermolecular interactions. The bromine atom is significantly larger (van der Waals radius ~1.85 Å) and more polarizable than the chlorine atom (van der Waals radius ~1.75 Å). Conversely, chlorine is more electronegative than bromine. These atomic-level differences alter the steric hindrance, dipole moments, and van der Waals forces between adjacent molecules, thereby directly influencing the stability of the crystal lattice and the nature of the liquid crystal mesophase.
Thermophysical Properties: A Tale of Two Transitions
The defining characteristic of a thermotropic liquid crystal is its transition through one or more mesophases between the solid crystalline state and the isotropic liquid state. These transitions are identified by specific temperatures: the melting point (Solid → Liquid Crystal) and the clearing point (Liquid Crystal → Isotropic Liquid).
For cholesteryl halides, the liquid crystal phase is often monotropic, meaning it is only observed upon cooling from the isotropic liquid state and not upon heating from the solid crystal.[5] This occurs when the rate of crystallization from the melt is slow enough to allow the thermodynamically stable liquid crystal phase to form.
| Compound | Melting Point (T_m) | Clearing Point (T_c) | Mesophase Type & Handedness |
| Cholesteryl Chloride | 94-96 °C[6] | Monotropic (observed on cooling)[5] | Cholesteric (Right-Handed)[6] |
| Cholesteryl Bromide | Data not readily available | Data not readily available | Cholesteric (Right-Handed)[7] |
Note: The clearing point for these monotropic systems is a virtual temperature above the melting point, observable by supercooling the isotropic liquid.
The data indicates that cholesteryl chloride possesses a stable crystalline form that melts just below 100 °C. Its cholesteric phase is elusive upon heating but can be observed on cooling.[5] While specific transition temperatures for pure cholesteryl bromide are not prominently documented in literature, the larger bromine atom is expected to disrupt the crystal lattice packing more than chlorine, potentially leading to a lower melting point.
Optical Properties: The Helical Superstructure
The hallmark of the cholesteric phase is its helical arrangement of molecules. This structure is characterized by the helical pitch (p), the distance over which the molecular director completes a 360° rotation. The pitch is the primary determinant of the material's optical properties, specifically the wavelength of selectively reflected light.
Helical Twisting Power (HTP)
A crucial parameter for quantifying the chiral influence of a molecule is its Helical Twisting Power (HTP). It is a measure of the ability of a chiral dopant to induce a helical twist in a nematic host. A fascinating and somewhat anomalous property of cholesteryl chloride and bromide is that they induce a right-handed (positive twist) helix.[7] This is in stark contrast to the vast majority of cholesteryl esters (like nonanoate or benzoate), which induce a left-handed helix.[7][8]
A 1970 study by Baessler and Labes systematically measured the twisting power of various steroidal solutes.[7] Their work revealed that both cholesteryl chloride and cholesteryl bromide possess a positive twisting power, confirming their right-handed nature.[7][8] The substitution at the 3β position is therefore the dominant factor in determining the macroscopic helical sense.[7] The difference in the magnitude of the HTP between the bromide and chloride derivatives, though both positive, would be attributable to the differing electronic and steric profiles of the halogen atoms influencing the chiral intermolecular interactions.
Selective Reflection
Cholesteric liquid crystals selectively reflect light of a specific wavelength (λ₀) and the same handedness as the helix. This phenomenon, known as Bragg reflection, is described by the equation:
λ₀ = n * p
where n is the average refractive index of the material and p is the helical pitch. As the pitch is temperature-dependent, these materials exhibit thermochromism, changing color with temperature.[2] Given that both cholesteryl bromide and chloride form right-handed helices, they will selectively reflect right-circularly polarized light.
Experimental Characterization Protocols
To empirically determine and compare the properties of these materials, a suite of standard characterization techniques is employed. The causality behind these choices is to correlate thermal energy changes with optical texture transformations.
Differential Scanning Calorimetry (DSC)
Purpose: To precisely measure the temperatures and enthalpy changes associated with phase transitions (melting and clearing). This is the definitive method for identifying whether a mesophase is enantiotropic (appears on heating and cooling) or monotropic (appears only on cooling).[1]
Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the cholesteryl halide into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent sublimation during heating.
-
Thermal Program:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point (e.g., 120 °C) to ensure a fully isotropic state. This first heating run reveals the melting point.
-
Hold isothermally for 2-3 minutes to erase any thermal history.
-
Cool the sample at the same controlled rate (e.g., 10 °C/min) back to room temperature. Exothermic peaks on cooling indicate crystallization and, potentially, the formation of a monotropic liquid crystal phase.
-
Perform a second heating run to confirm the reversibility of the transitions.
-
-
Data Analysis: Analyze the resulting heat flow curve to identify the peak temperatures of endothermic (melting) and exothermic (crystallization, isotropic-to-cholesteric) transitions.
Caption: Workflow for DSC analysis of thermotropic liquid crystals.
Polarized Optical Microscopy (POM)
Purpose: To visually identify liquid crystal mesophases by observing their unique birefringent textures. The cholesteric phase is renowned for its "fingerprint" texture, where the helical axis is parallel to the substrate, or the focal-conic texture.[1]
Protocol:
-
Sample Preparation: Place a small amount of the sample on a clean glass microscope slide.
-
Heating: Heat the slide on a calibrated hot stage to melt the sample into its isotropic liquid phase.
-
Cell Formation: Place a cover slip over the molten sample to create a thin film.
-
Observation: Position the slide on the hot stage of a polarizing microscope, equipped with crossed polarizers.
-
Cooling & Analysis: Slowly cool the sample from the isotropic phase while observing through the eyepieces. The appearance of birefringent, mobile textures upon cooling below the clearing point confirms the presence of a liquid crystal phase. Capture images of the characteristic textures to identify the phase type (e.g., cholesteric fingerprint).
Caption: Procedure for identifying liquid crystal phases using POM.
Structure-Property Relationship: A Summary
The comparison between cholesteryl bromide and cholesteryl chloride provides a clear illustration of how subtle changes in molecular structure dictate macroscopic material properties.
-
Phase Behavior: The substitution of a halogen at the 3β position leads to monotropic cholesteric behavior in cholesteryl chloride. The larger size of bromine in cholesteryl bromide likely alters the crystal packing and intermolecular forces, which would be expected to shift its transition temperatures relative to the chloride analogue.
-
Helical Chirality: Both compounds uniquely induce a right-handed helical twist, a property determined by the chiral center and the nature of the 3β substituent.[7] This is a significant departure from most other cholesterol derivatives and highlights the critical role of this specific molecular position in governing the macroscopic chirality.
-
Optical Properties: The precise helical pitch, and thus the color of the reflected light, is a direct consequence of the twisting power of the molecules. The differences in polarizability and size between bromine and chlorine will subtly modulate the intermolecular chiral dispersion forces, leading to distinct helical pitch values and, consequently, different selective reflection wavelengths for the two compounds.
Conclusion
Cholesteryl bromide and cholesteryl chloride, while structurally very similar, offer a compelling case study in structure-property relationships within cholesteric liquid crystals. Their shared, yet anomalous, right-handed helical twisting power underscores the sensitivity of supramolecular chirality to specific atomic substitutions. While the thermophysical data for cholesteryl bromide requires further investigation, the established properties of cholesteryl chloride and the principles of physical chemistry allow for a robust comparative analysis. For researchers in materials science and drug development, understanding these fundamental relationships is paramount for the rational design of new liquid crystalline materials with bespoke thermal and optical responses for advanced applications.
References
Sources
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Comparative Study of Brominating Agents for Cholesterol: Precision, Safety, and Stereochemical Control
Executive Summary
This technical guide evaluates the efficacy of distinct brominating agents used in the derivatization of cholesterol (
Mechanistic Foundation: The Stereochemical Imperative
The bromination of cholesterol is governed by rigid steric factors inherent to the steroid nucleus.[1] Understanding this causality is essential for selecting the correct agent.
The -Dibromide Outcome
Unlike flexible alkenes, the
-
Electrophilic Attack: The bromonium ion forms exclusively on the less hindered
-face. -
Nucleophilic Opening: The bromide ion (
) attacks the C6 position from the -face (anti-addition). -
Result: The product is strictly
-dibromocholestan- -ol .
This diaxial arrangement is thermodynamically unstable but kinetically favored, making the choice of reagent and temperature critical to prevent rearrangement to the thermodynamic
Figure 1: Stereochemical pathway of cholesterol dibromination.[2] The angular methyl group directs the initial attack, ensuring high diastereoselectivity.
Comparative Analysis of Agents
Agent A: Elemental Bromine ( )[3]
-
Role: The classical reagent for high-throughput protection.
-
Performance: High atom economy and rapid reaction rates. However, the exothermicity is difficult to control on large scales, leading to side reactions (allylic oxidation).
-
Safety Profile: Critical Hazard. High vapor pressure, corrosive, and requires strict anhydrous conditions to prevent bromohydrin formation.
Agent B: Pyridinium Tribromide (PyHBr )
-
Role: The "Process Improvement" standard.
-
Performance: A stable, crystalline solid that exists in equilibrium with
. It releases bromine slowly, maintaining a low instantaneous concentration of free halogen.[3][4][5] This "slow-release" mechanism minimizes side reactions and allows for precise stoichiometric weighing. -
Safety Profile: Moderate. Solid handling significantly reduces inhalation risks compared to liquid bromine.
Agent C: Phenyltrimethylammonium Tribromide (PTAB)[7][8]
-
Role: The High-Selectivity/Green alternative.
-
Performance: Similar to PyHBr
but with a distinct solubility profile (soluble in THF, insoluble in ether). It is often preferred for highly sensitive steroidal intermediates where the acidity of pyridinium salts might cause acetal hydrolysis or migration. -
Selectivity: Highest stereocontrol due to mild release kinetics.
Agent D: N-Bromosuccinimide (NBS)[9][10]
-
Role: Functional Divergence (Allylic Bromination).
-
Distinction: Under radical conditions (AIBN/Light,
), NBS does not protect the double bond but substitutes at C7 (Wohl-Ziegler reaction) to form 7-bromocholesterol. -
Note: In polar solvents (DMSO/H
O), NBS can effect bromohydrin formation, but it is inefficient for simple dibromination compared to tribromides.
Performance Metrics Summary
| Feature | Elemental Bromine ( | Pyridinium Tribromide | PTAB | NBS (Radical) |
| Reaction Type | Electrophilic Addition | Electrophilic Addition | Electrophilic Addition | Radical Substitution |
| Primary Product | 7-bromo-cholesterol | |||
| Typical Yield | 80-85% | 90-95% | 88-92% | 60-75% |
| Atom Economy | 100% (Theoretical) | ~50% (active | Low (Large cation waste) | Moderate |
| Handling | Difficult (Fuming liquid) | Easy (Crystalline solid) | Easy (Crystalline solid) | Moderate (Solid) |
| Solvent System | Ether / Acetic Acid | Methanol / Ethanol / AcOH | THF / DCM | CCl |
| Green Score | Low (Hazard/Waste) | High (Safety/Yield) | High (Selectivity) | Low (Solvents) |
Validated Experimental Protocols
Protocol 1: The Recommended Standard (Pyridinium Tribromide)
Rationale: This method offers the best balance of yield, purity, and safety for protecting the double bond.
Reagents:
-
Cholesterol (10 mmol, 3.87 g)
-
Pyridinium Tribromide (11 mmol, 3.52 g)
-
Solvent: Glacial Acetic Acid (50 mL) or Ethanol (warm)
Step-by-Step:
-
Dissolution: Dissolve cholesterol in warm glacial acetic acid (approx. 40°C) with stirring. Ensure complete solvation to prevent occlusion.
-
Addition: Add Pyridinium Tribromide in a single portion. The solution will initially turn deep orange/red.
-
Reaction: Stir at room temperature. The color will fade to yellow/straw as the active bromine is consumed. A white precipitate (
-dibromide) typically begins to form within 15-20 minutes. -
Quench/Workup: Pour the mixture into ice-cold water (200 mL). The product will precipitate fully.
-
Filtration: Filter the solid under vacuum. Wash with cold water (to remove pyridinium salts) and cold methanol (to remove unreacted cholesterol).
-
Validation:
-
Melting Point: 110–114°C (dec).
-
TLC: Silica gel (Hexane/EtOAc 4:1). The product (
) is less polar than cholesterol ( ) but chars easily.
-
Protocol 2: Functionalization (NBS Allylic Bromination)
Rationale: Use this ONLY if the goal is C7 functionalization, not protection.
Reagents:
-
Cholesterol Benzoate (Protection of C3-OH is required first)
-
N-Bromosuccinimide (1.1 eq)
-
Initiator: AIBN (cat.)[6]
-
Solvent:
(or Benzotrifluoride as a green alternative)
Step-by-Step:
-
Reflux cholesterol benzoate and NBS in solvent.
-
Add AIBN.
-
Reflux for 30-60 mins until NBS (denser solid) is converted to Succinimide (floats).
-
Filter hot to remove succinimide. Evaporate solvent to obtain 7-bromo derivative.
Decision Workflow
The following diagram illustrates the decision logic for selecting the appropriate agent based on the desired synthetic outcome.
Figure 2: Decision matrix for cholesterol bromination reagents.
Conclusion
For the standard protection of the
References
-
Bromination and Debromination of Cholesterol: An Inquiry-Based Lab. Journal of Chemical Education. [Link][7]
-
Electrochemical bromination of cholest-5-enes. PubMed (NIH). [Link]
-
Phenyltrimethylammonium Perbromide (PTAB) Properties. Common Organic Chemistry. [Link]
-
N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
Sources
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- 3. 9. NBS | PDF [slideshare.net]
- 4. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 5. Pyridinium tribromide: A Safe Bromination Innovation in Materials Science | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming Cholesteryl Bromide Crystal Structure via X-ray Diffraction
For researchers, scientists, and drug development professionals, the precise characterization of molecular structures is paramount. In the realm of steroid chemistry, cholesteryl bromide serves as a vital intermediate and a subject of crystallographic interest. This guide provides an in-depth comparison of X-ray diffraction (XRD) techniques for the unambiguous confirmation of its crystal structure, supported by experimental data and field-proven insights. We will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
The Significance of Cholesteryl Bromide's Crystal Structure
Cholesteryl bromide (C₂₇H₄₅Br) is a derivative of cholesterol where the hydroxyl group at the 3β position is replaced by a bromine atom.[1] Its crystal structure provides fundamental information about its molecular conformation, packing, and intermolecular interactions. This knowledge is crucial for understanding its physical and chemical properties, which in turn influences its application in liquid crystal research and as a precursor in the synthesis of other cholesterol derivatives.[2] The precise arrangement of atoms in the crystal lattice dictates properties such as melting point, solubility, and stability, all of which are critical parameters in drug development and materials science.
Choosing the Right Tool: Single-Crystal XRD vs. Powder XRD
The confirmation of a crystal structure is primarily achieved through X-ray diffraction. However, the choice between single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) depends on the desired level of detail and the nature of the sample.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Powder X-ray Diffraction (PXRD) |
| Sample Requirement | A single, well-formed crystal (typically 0.1-0.5 mm) | Microcrystalline powder (homogenous particle size < 10 µm)[3] |
| Data Output | A 3D map of electron density, providing precise atomic coordinates, bond lengths, and bond angles.[4][5] | A 1D diffraction pattern (intensity vs. 2θ angle), revealing information about phase purity, crystallinity, and lattice parameters.[4] |
| Structural Information | Absolute molecular structure and conformation, crystal packing.[5] | Primarily used for phase identification and quantification, lattice parameter refinement.[6] |
| Resolution | Atomic resolution | Lower resolution, provides an average structure of the bulk material |
| Primary Application | Unambiguous determination of novel crystal structures. | Routine analysis, quality control, and analysis of materials that do not form large single crystals.[3] |
For the definitive confirmation of the cholesteryl bromide crystal structure, single-crystal XRD is the gold standard .[7] It provides the unequivocal atomic arrangement within the crystal lattice. Powder XRD, while a powerful tool for phase identification and quality control of a bulk sample, cannot typically be used to solve the de novo structure of a complex organic molecule like cholesteryl bromide.[6]
Experimental Workflow: From Crystal Growth to Structure Refinement
The journey to confirming the crystal structure of cholesteryl bromide involves a series of meticulous steps, from obtaining a suitable crystal to analyzing the diffraction data.
Figure 1: A schematic overview of the experimental workflow for single-crystal X-ray diffraction analysis.
Part 1: Obtaining High-Quality Cholesteryl Bromide Crystals
The success of a single-crystal XRD experiment hinges on the quality of the crystal. For cholesteryl bromide, slow evaporation from a suitable solvent is a common and effective recrystallization technique.[8][9]
Protocol: Recrystallization of Cholesteryl Bromide
-
Solvent Selection: Choose a solvent in which cholesteryl bromide has moderate solubility. A mixture of solvents, such as diethyl ether and ethanol, can be effective. Cholesteryl bromide is generally soluble in organic solvents like chloroform and ethanol.[1]
-
Dissolution: Dissolve the cholesteryl bromide powder in a minimal amount of the chosen solvent or solvent mixture with gentle heating.
-
Slow Evaporation: Cover the container with a perforated film (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent at room temperature. This slow process encourages the growth of large, well-ordered crystals.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or forceps and allow them to air dry.
Causality Behind the Choices: The rate of evaporation is a critical parameter. Rapid evaporation leads to the formation of a polycrystalline powder, unsuitable for SCXRD. A slow, controlled evaporation allows the molecules to arrange themselves into a thermodynamically stable, well-ordered crystal lattice. The choice of solvent is also crucial as it influences the crystal habit and quality.
Part 2: Single-Crystal X-ray Diffraction Analysis
Protocol: Data Collection
-
Crystal Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head using a suitable adhesive or cryo-loop.
-
Instrument Setup: Place the goniometer head on the single-crystal X-ray diffractometer. The instrument is typically equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The intensity and position of each diffracted spot are recorded.
Part 3: Data Analysis and Structure Confirmation
The collected diffraction data is a set of reflections with corresponding intensities. This data is then used to solve and refine the crystal structure.
Logical Flow of Data Interpretation
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- 3. azooptics.com [azooptics.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Revisiting the bromination of 3β-hydroxycholest-5-ene with CBr4/PPh3 and the subsequent azidolysis of the resulting bromide, disparity in stereochemical behavior [beilstein-journals.org]
- 9. beilstein-archives.org [beilstein-archives.org]
A Senior Application Scientist's Guide to Chiral Dopants for Cholesteric Phase Induction: A Comparative Analysis of Cholesteryl Bromide
Introduction: The Crucial Role of Chirality in Liquid Crystal Technologies
Cholesteric Liquid Crystals (CLCs), also known as chiral nematic liquid crystals, represent a fascinating class of self-organizing materials.[1] Their defining characteristic is a helical superstructure, where the average molecular orientation, or director, rotates progressively along a single axis. This unique architecture is responsible for the selective reflection of circularly polarized light, a property that underpins technologies from thermochromic sensors and reflective displays to smart windows and optical filters.[2][3]
The formation of this helical structure in a standard nematic liquid crystal host is induced by the addition of a chiral dopant.[4] These optically active molecules transfer their molecular chirality to the bulk nematic phase, forcing the director to adopt a twisted arrangement. The efficiency of a chiral dopant is quantified by its Helical Twisting Power (HTP) , defined as:
HTP (β) = 1 / (p * c)
where p is the helical pitch (the distance for a 360° rotation of the director) in micrometers (µm) and c is the concentration of the dopant.[1][4] A high HTP value indicates that a lower concentration of the dopant is needed to induce a tight (short) pitch, which is often desirable for reflecting visible light. The sign of the HTP value (+ or -) denotes the handedness (right- or left-handed) of the induced helix.
This guide provides a comparative analysis of various chiral dopants, with a specific focus on cholesteryl bromide , a foundational yet distinct member of the widely used cholesterol-derivative family. We will compare its performance characteristics against other common alternatives, including the classic cholesteryl nonanoate and high-performance commercial dopants, providing the experimental context required for informed material selection in research and development.
Profiles of Key Chiral Dopants
The selection of a chiral dopant is governed by several factors: its HTP, solubility in the nematic host, chemical stability, and the desired handedness of the cholesteric helix. Below, we profile several key dopants to illustrate the available chemical space.
Cholesteryl Bromide: The Right-Handed Outlier
Cholesteryl bromide (CAS 516-91-6) is a halogenated derivative of cholesterol.[5][6] Historically, cholesterol-based esters were among the first materials in which liquid crystallinity was observed. While these esters typically induce a left-handed helical twist, a key distinguishing feature of cholesteryl bromide is its induction of a right-handed helix.[7] The substitution of the ester group with a bromine atom at the 3β position fundamentally alters the intermolecular interactions responsible for the chirality transfer, reversing the preferred twist direction.[7]
Cholesteryl Nonanoate: The Thermochromic Workhorse
Cholesteryl nonanoate (also known as cholesteryl pelargonate, CAS 1182-66-7) is a classic example of a cholesterol-based ester that induces a left-handed helical twist.[7][8][9] It is renowned not as a high-HTP dopant but for its utility in thermochromic mixtures.[10][11] By blending it with other cholesteryl derivatives like cholesteryl benzoate and cholesteryl oleyl carbonate, formulations can be created where the helical pitch, and thus the reflected color, is highly sensitive to temperature.[11][12] This property arises from the subtle temperature-dependent changes in molecular conformation and intermolecular packing within the mixture.
R-811 / S-811: The Commercial Benchmark
The enantiomeric pair R-811 (right-handed) and S-811 (left-handed) are non-steroidal, commercially available dopants that serve as an industry benchmark for moderate and highly reliable HTP.[13] They exhibit excellent solubility in cyano-biphenyl (e.g., 5CB) and other common nematic hosts and offer predictable, stable performance. Their well-characterized HTP of approximately +11 µm⁻¹ (R-811) and -11 µm⁻¹ (S-811) by weight percent makes them ideal for applications requiring precise control over the helical pitch.[14][15]
High-HTP Dopants: Pushing the Efficiency Frontier
Modern materials science has produced dopants with exceptionally high HTP values, enabling the creation of very short-pitch CLCs with minimal dopant concentration. This is crucial for maintaining the stability of the nematic phase. For instance, certain planar chiral azobenzenophane derivatives have demonstrated HTP values exceeding 80 µm⁻¹ , while some reactive binaphthyl-diimine-based dopants can reach an impressive 375 µm⁻¹ .[16][17] These materials are at the forefront of research for applications in fast-switching displays and advanced photonic materials.
Performance Comparison Guide
The table below summarizes the key performance characteristics of the discussed chiral dopants, providing a framework for selection based on application requirements.
| Chiral Dopant | Chemical Class | Typical Handedness | Helical Twisting Power (HTP) in Nematic Host | Key Advantages & Characteristics | Primary Applications |
| Cholesteryl Bromide | Steroid (Halogenated) | Right (+) | Value not commonly reported; considered low-to-moderate. | Induces a right-handed twist, opposite to most cholesteryl esters.[7] | Fundamental research, creating compensated mixtures. |
| Cholesteryl Nonanoate | Steroid (Ester) | Left (-) | Value not commonly reported; considered low-to-moderate. | Forms temperature-sensitive pitches when mixed with other cholesteryl esters.[10][11] | Thermochromic sensors, educational demonstrations. |
| R-811 | Non-Steroidal | Right (+) | ~ +11 µm⁻¹·wt%⁻¹[14][15] | High solubility, stable and predictable performance, industry standard. | Reflective displays (e.g., e-paper), optical films. |
| S-811 | Non-Steroidal | Left (-) | ~ -11 µm⁻¹·wt%⁻¹[14][15] | High solubility, stable and predictable performance, industry standard. | Reflective displays, optical films. |
| Planar Chiral Dopants | Azobenzenophane | Config.-dependent | > +80 µm⁻¹[16] | Extremely high efficiency, allows for low dopant concentrations. | Advanced photonics, fast-switching devices. |
Methodology and Experimental Protocols
Accurate characterization of chiral dopants is paramount. The following section details the standard procedures for preparing cholesteric mixtures and measuring HTP.
Protocol for Preparation of a Cholesteric Mixture
This protocol describes the preparation of a cholesteric mixture by doping a nematic host (e.g., 5CB) with a solid chiral dopant (e.g., S-811).
Objective: To achieve a homogeneous solution of a known concentration of chiral dopant in a nematic liquid crystal host.
Materials:
-
Nematic liquid crystal host (e.g., 5CB)
-
Chiral dopant (e.g., S-811)
-
High-purity solvent (e.g., dichloromethane or chloroform)
-
Glass vials with caps
-
Analytical balance
-
Hot plate with magnetic stirring
-
Vacuum oven or nitrogen/argon stream
Procedure:
-
Weighing: On an analytical balance, accurately weigh the desired mass of the chiral dopant into a clean glass vial. Subsequently, weigh the required mass of the nematic host into the same vial to achieve the target concentration (e.g., 1 wt%).
-
Dissolution (Solvent Method):
-
Add a small amount of a volatile solvent (e.g., dichloromethane) to the vial, sufficient to fully dissolve both the dopant and the nematic host.[18]
-
Causality: Using a solvent ensures that the solid dopant is fully dispersed at a molecular level within the host, preventing the formation of micro-domains which would lead to inaccurate HTP measurements.
-
Gently swirl or stir the mixture at room temperature until a clear, homogeneous solution is obtained.
-
-
Solvent Evaporation:
-
Place the open vial on a hot plate set to a temperature slightly above the solvent's boiling point (e.g., 45-50 °C for dichloromethane).
-
Allow the solvent to evaporate completely. This can be expedited by using a gentle stream of inert gas (N₂ or Ar).
-
Finally, place the vial in a vacuum oven at a moderate temperature (e.g., 60 °C) for several hours to remove any residual solvent.[18]
-
Trustworthiness: Complete removal of the solvent is critical, as residual solvent can alter the pitch and transition temperatures of the final mixture.
-
-
Homogenization (Melt Method):
-
After solvent removal, cap the vial and place it on a hot plate set to a temperature above the clearing point (nematic-to-isotropic transition temperature) of the mixture.
-
Heat the mixture into its isotropic phase and stir for 30-60 minutes to ensure perfect homogeneity.
-
The mixture is now ready for cell filling and characterization.
-
Protocol for HTP Measurement via the Grandjean-Cano Wedge Method
The Grandjean-Cano method is a classic and reliable technique for determining the helical pitch of a CLC.[19][20] It relies on confining the CLC in a wedge-shaped cell, which forces the helix to adopt a quantized number of half-turns, creating visible disclination lines.
Objective: To measure the helical pitch (p) of a prepared CLC mixture and calculate the dopant's HTP.
Materials:
-
Prepared CLC mixture
-
Two flat glass slides with a planar alignment layer (e.g., rubbed polyimide)
-
Spacers of known thickness (e.g., Mylar film)
-
Polarizing Optical Microscope (POM) with a calibrated eyepiece reticle or camera
-
UV-curing adhesive
Procedure:
-
Wedge Cell Assembly:
-
Place one glass slide on a flat surface with the alignment layer facing up.
-
Place a thin spacer along one edge of the slide. Place a thicker spacer (or no spacer) on the opposite edge.
-
Place the second glass slide on top, with its alignment layer facing down and its rubbing direction anti-parallel to the bottom slide.
-
Gently press the slides together and secure the edges with UV-curing adhesive, creating a wedge-shaped gap. The wedge angle (θ) can be calculated from the spacer thicknesses and their separation distance.
-
-
Cell Filling:
-
Heat the CLC mixture into its isotropic phase.
-
Place a drop of the mixture at the open edge of the wedge cell.
-
Allow the liquid crystal to fill the cell via capillary action.
-
Slowly cool the filled cell back into the cholesteric phase.
-
-
Observation of Disclination Lines:
-
Place the wedge cell on the stage of the POM and observe it between crossed polarizers.
-
A series of parallel lines, known as Grandjean-Cano lines or disclinations, will be visible running parallel to the edge where the spacers meet.[20]
-
Causality: These lines mark the locations where the cell thickness is equal to an integer multiple of a half-pitch (p/2), forcing a discontinuity in the helical structure to accommodate the boundary conditions.[18]
-
-
Measurement and Calculation:
-
Using the calibrated eyepiece or camera software, measure the distance (R) between several adjacent disclination lines. Calculate the average distance.
-
The pitch (p) is calculated using the formula: p = 2 * R * tan(θ) , where θ is the known wedge angle.[18]
-
Self-Validation: Measuring across multiple lines and averaging the distance R minimizes measurement error and confirms the uniformity of the wedge.
-
-
HTP Calculation:
-
Calculate the HTP using the formula: HTP = 1 / (p * c) , where p is the measured pitch in µm and c is the dopant concentration (as a weight fraction or mole fraction, which must be specified).
-
Caption: Workflow for HTP determination.
Conclusion and Recommendations
The choice of a chiral dopant is a critical design parameter in the formulation of cholesteric liquid crystals.
-
For fundamental studies requiring a right-handed twist or for creating precisely compensated nematic mixtures, cholesteryl bromide remains a relevant, albeit low-HTP, option. Its primary value lies in its handedness, which is opposite to the more common cholesteryl esters.
-
For applications in thermochromics , complex mixtures of cholesteryl nonanoate and other esters are unparalleled, where the collective temperature sensitivity of the pitch is the key performance metric.
-
For most modern applications in displays and photonics requiring precise pitch control and high stability, commercial non-steroidal dopants like R-811 and S-811 are the recommended choice. They offer a reliable, moderate HTP with excellent solubility and predictable behavior.
-
When the highest efficiency is demanded to minimize host phase disruption, exploring high-HTP dopants is advised, as they allow for the creation of short-pitch systems with dopant concentrations often below 1 wt%.
Ultimately, the optimal dopant is application-specific. By understanding the trade-offs between HTP, handedness, solubility, and stability, researchers can make an informed decision to accelerate their material design and device development efforts.
References
Sources
- 1. Research Progress of Cholesteric Liquid Crystals with Broadband Reflection - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents [acswebcontent.acs.org]
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- 6. Cholest-5-ene, 3-bromo-, (3beta)- | C27H45Br | CID 11144831 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Performance of Cholesteryl Bromide in Liquid Crystal Displays
Introduction: The Enduring Quest for Superior Display Materials
In the ever-evolving landscape of liquid crystal display (LCD) technology, the pursuit of materials that offer enhanced performance, lower power consumption, and greater stability is relentless. Cholesteric liquid crystals (ChLCs), with their unique helical structure and selective reflection properties, have long been a subject of intense research and development.[1] This guide provides a comprehensive performance benchmark of a specific cholesteric compound, cholesteryl bromide, within the context of its potential application in liquid crystal displays.
As researchers, scientists, and professionals in drug development, an in-depth understanding of the molecular-level characteristics that govern display performance is paramount. This document offers a comparative analysis of cholesteryl bromide against established liquid crystal materials, supported by experimental methodologies and data. While specific quantitative performance metrics for cholesteryl bromide are not widely available in published literature, this guide will leverage data from the closely related cholesteryl nonanoate to provide a representative comparison for the cholesteric class. This comparative approach will illuminate the inherent properties of cholesteryl-based liquid crystals and their standing relative to other material classes.
Comparative Analysis of Liquid Crystal Performance
The efficacy of a liquid crystal in a display application is determined by a confluence of its physical and electro-optical properties. Key performance indicators include the clearing point, dielectric anisotropy, birefringence, and response time. Below is a comparative table benchmarking cholesteryl bromide (with data from the representative cholesteryl nonanoate) against the well-characterized nematic liquid crystal 4-cyano-4'-pentylbiphenyl (5CB).
| Performance Metric | Cholesteryl Bromide (Representative: Cholesteryl Nonanoate) | 5CB (Nematic Liquid Crystal) | Significance in LCD Performance |
| Clearing Point (Tc) | 90 °C[2] | ~35 °C[3][4][5] | Defines the upper limit of the liquid crystal's operational temperature range. A higher clearing point indicates greater thermal stability. |
| Dielectric Anisotropy (Δε) | Data not available (Generally low for cholesteryl esters) | Positive (~+11.5 at room temp)[6] | Determines the responsiveness of the liquid crystal molecules to an applied electric field. A positive Δε is crucial for twisted nematic (TN) and in-plane switching (IPS) modes. |
| Birefringence (Δn) | Data not available (Generally moderate for cholesteryl esters) | ~0.15 - 0.21[7][8][9][10] | Influences the contrast ratio and brightness of the display. Higher birefringence allows for thinner display cells. |
| Response Time (τ) | Seconds range (typical for cholesteric textures)[2] | Milliseconds to nanoseconds range[11] | The speed at which a pixel can switch between on and off states. Faster response times are critical for reducing motion blur in video content. |
Experimental Protocols: A Guide to Characterization
To ensure scientific integrity and reproducibility, the following are detailed protocols for measuring the key performance indicators of liquid crystals.
Determination of Clearing Point via Differential Scanning Calorimetry (DSC)
The clearing point, or the transition temperature from the liquid crystal phase to the isotropic liquid phase, is a fundamental property. Differential Scanning Calorimetry (DSC) is a precise method for its determination.[12][13]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the liquid crystal sample into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program:
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point to erase any thermal history.[14]
-
Cool the sample at the same rate to a temperature below its melting point.
-
Reheat the sample at the same controlled rate. The clearing point is determined from this second heating scan to ensure thermal equilibrium.
-
-
Data Analysis: The clearing point is identified as the peak temperature of the endothermic transition on the DSC thermogram corresponding to the liquid crystal to isotropic phase transition.
Diagram of the DSC Experimental Workflow
Caption: Workflow for determining the clearing point of a liquid crystal using DSC.
Measurement of Dielectric Anisotropy
Dielectric anisotropy (Δε = ε|| - ε⊥) is a measure of the difference in dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the liquid crystal director. It is a critical parameter for predicting the threshold voltage of an LCD.[15][16]
Methodology:
-
Cell Preparation: Use a liquid crystal cell with transparent indium tin oxide (ITO) electrodes. The inner surfaces of the cell should be treated with an alignment layer to induce either planar (for ε||) or homeotropic (for ε⊥) alignment of the liquid crystal molecules.
-
Sample Filling: Fill the cell with the liquid crystal sample in its isotropic phase via capillary action and then slowly cool it to the desired measurement temperature within the liquid crystal phase.
-
Measurement Setup: Connect the ITO electrodes of the cell to an LCR meter. Place the cell in a temperature-controlled stage.
-
Data Acquisition:
-
For a planar aligned cell, apply a low-frequency AC voltage (e.g., 1 kHz) and measure the capacitance to determine ε||.
-
For a homeotropic aligned cell, perform the same measurement to determine ε⊥.
-
Alternatively, for a planar cell with a liquid crystal of positive dielectric anisotropy, ε⊥ can be measured at a low voltage, and ε|| can be measured by applying a high voltage sufficient to reorient the molecules parallel to the electric field.
-
-
Calculation: Calculate the dielectric anisotropy using the formula Δε = ε|| - ε⊥.
Diagram of the Dielectric Anisotropy Measurement Setup
Caption: Schematic of the experimental setup for measuring dielectric anisotropy.
Electro-Optic Response Time Measurement
The response time characterizes how quickly a liquid crystal display can switch between light and dark states. It is typically defined as the sum of the rise time (off-to-on) and decay time (on-to-off).[11]
Methodology:
-
Experimental Setup:
-
Place the liquid crystal cell between two crossed polarizers.
-
Use a stable light source (e.g., a He-Ne laser) to illuminate the cell.
-
Position a photodetector after the second polarizer to measure the transmitted light intensity.
-
Connect the output of the photodetector to an oscilloscope.
-
Use a function generator and a voltage amplifier to apply a square wave voltage to the LC cell.
-
-
Measurement Procedure:
-
Apply a square wave voltage to the cell that switches between a voltage below the threshold (Voff) and a driving voltage above the threshold (Von).
-
Capture the change in transmitted light intensity over time on the oscilloscope.
-
-
Data Analysis:
-
Rise Time (τrise): Measure the time taken for the transmitted intensity to change from 10% to 90% of its final value when the voltage is switched from Voff to Von.
-
Decay Time (τdecay): Measure the time taken for the transmitted intensity to change from 90% to 10% of its initial value when the voltage is switched from Von to Voff.
-
Total Response Time (τ): τ = τrise + τdecay.
-
Diagram of the Electro-Optic Response Time Measurement Workflow
Caption: Workflow for measuring the electro-optic response time of a liquid crystal cell.
Conclusion and Future Outlook
This guide provides a foundational benchmark for the performance of cholesteryl bromide in the context of liquid crystal display applications. While a direct, comprehensive dataset for cholesteryl bromide remains to be established in the literature, the comparative analysis with cholesteryl nonanoate and the nematic liquid crystal 5CB offers valuable insights. The higher clearing point of cholesteric materials like cholesteryl nonanoate suggests a potential for applications requiring high thermal stability. However, their typically slower response times compared to nematic counterparts present a challenge for video-rate displays.
The provided experimental protocols offer a standardized framework for the systematic characterization of novel liquid crystal materials. As research continues to uncover new liquid crystalline compounds, the rigorous and consistent application of these methodologies will be crucial for identifying materials with the potential to drive the next generation of display technologies. Future research should focus on the synthesis and characterization of a wider range of cholesteryl derivatives, including cholesteryl bromide, to build a comprehensive structure-property relationship database. This will undoubtedly accelerate the discovery of new materials with tailored properties for advanced display applications.
References
- Li, J., Gauzia, S., & Wu, S. T. (2004). Temperature-dependent birefringence of liquid crystals. Journal of Applied Physics, 96(1), 19-24.
- Pan, R. P., Tsai, T. R., Chen, C. Y., & Pan, C. L. (2003). Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range. Journal of the Korean Physical Society, 43(5), 848-851.
- Ennemoser, G., et al. (1971). Selected Optical Properties of Mixtures of Cholesteric Liquid Crystals. Applied Optics, 10(4), 853-857.
- Spicer, C. J., et al. (2005). Calculation of the birefringences of nematic liquid crystals at optical and infrared wavelengths. The Journal of Chemical Physics, 123(16), 164908.
- Wu, S. T., et al. (2001). Two-coefficient Cauchy model for low birefringence liquid crystals. Journal of Applied Physics, 89(11), 6143-6148.
- Loomis, R. E., & Small, D. M. (1986). Physical properties of cholesteryl esters. Journal of Lipid Research, 27(8), 843-857.
- Huang, Y. M., et al. (2012). Polarized optical micrographs of cholesteryl nonanoate taken during heating from the solid phase.
-
Wikipedia. (n.d.). Cholesteryl nonanoate. Retrieved February 10, 2026, from [Link]
- Javed, A., et al. (2006). Dielectric properties of cholesterol derivatives. Romanian Journal of Physics, 51(7-8), 819-826.
-
chemeurope.com. (n.d.). Cholesteryl nonanoate. Retrieved February 10, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). 5CB – Knowledge and References. Retrieved February 10, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Determining dielectric properties of nematic liquid crystals at microwave frequencies using inverted microstrip lines. Retrieved February 10, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Estimating Dielectric Anisotropy of Liquid Crystal Compounds. Retrieved February 10, 2026, from [Link]
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ElectronicsAndBooks. (2009). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Retrieved February 10, 2026, from [Link]
-
PubChem. (n.d.). Cholesteryl Nonanoate. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of a Cholesteric Liquid Crystal Cholesteryl Nonanoate. Retrieved February 10, 2026, from [Link]
-
Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved February 10, 2026, from [Link]
-
Mettler Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. Retrieved February 10, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Nematic Liquid Crystals: A Deep Dive into 5CB Properties. Retrieved February 10, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 5CB: Nematic Liquid Crystals for Your Innovations. Retrieved February 10, 2026, from [Link]
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MDPI. (2024). Electro-Optic Response of Polymer-Stabilized Cholesteric Liquid Crystals with Different Polymer Concentrations. Retrieved February 10, 2026, from [Link]
-
Mettler Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. Retrieved February 10, 2026, from [Link]
-
MDPI. (2024). Electro-Optic Response of Polymer-Stabilized Cholesteric Liquid Crystals with Different Polymer Concentrations. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (n.d.). Investigation of liquid crystalline phases using microscopy, differential scanning calorimetry and rheological techniques. Retrieved February 10, 2026, from [Link]
-
UCF STARS. (2005). Studies Of Liquid Crystal Response Time. Retrieved February 10, 2026, from [Link]
-
MDPI. (2021). Recent Advances in Electro-Optic Response of Polymer-Stabilized Cholesteric Liquid Crystals. Retrieved February 10, 2026, from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
